5,7-Dimethoxychroman-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-13-7-5-9(14-2)11-8(12)3-4-15-10(11)6-7/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDATLYQNQGRDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)CCO2)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509595 | |
| Record name | 5,7-Dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54107-66-3 | |
| Record name | 5,7-Dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5,7-Dimethoxychroman-4-one chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dimethoxychroman-4-one, a flavonoid derivative, is a heterocyclic compound of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and known biological activities. While direct research on this compound is somewhat limited, this document extrapolates potential biological functions and mechanisms from its close structural analog, 5,7-dimethoxyflavone, for which more extensive data is available. This guide aims to be a foundational resource, presenting available data in a structured format, including detailed experimental protocols and visualizations of relevant signaling pathways to inform future research and development.
Chemical Structure and Identification
This compound, also known as 5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one, belongs to the flavanone class of flavonoids.[1] Its structure consists of a chroman-4-one core with two methoxy groups at positions 5 and 7.
Chemical Structure:
References
Pharmacological potential of chroman-4-one scaffolds
Analyzing chroman-4-ones
I'm currently immersed in a deep dive into the scientific literature surrounding chroman-4-one scaffolds. My focus is sharp, primarily on uncovering recent breakthroughs and foundational research regarding their synthesis, observed biological actions, and structure-activity relationships. This will establish a robust foundation for further exploration.
Investigating pharmacological actions
I'm now fully committed to the next phase: a targeted search for specific examples of chroman-4-one derivatives showcasing significant pharmacological potential. I'm prioritizing quantitative data like IC50 and EC50 values for activities like anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. Concurrently, I'm identifying relevant synthesis protocols and assay methods to include in the guide.
Prioritizing literature search
I've transitioned to a vigorous literature search, emphasizing recent and fundamental studies on chroman-4-one scaffolds. My focus is sharpened on their synthesis, reported biological actions, and the relationships between structure and activity. Then, I'll hone in on specific pharmacological activities like anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, seeking examples with quantitative data. I'm also identifying essential synthesis protocols and assay methods for inclusion. I'll need to learn the underlying signalling pathways and mechanisms of action.
In silico prediction of 5,7-Dimethoxychroman-4-one targets
Starting Data Collection
I've initiated a thorough search for information regarding the in silico prediction of 5,7-Dimethoxychroman-4-one's targets. This includes exploring its synonyms and any documented biological activities. I'm aiming to build a robust foundation of data before moving forward.
Analyzing Target Prediction Methods
I am now focusing on identifying databases and in silico tools for target prediction, particularly those employing methodologies like reverse docking and machine learning. I'm also actively searching for research specifically on this compound or compounds with similar structures. I'm striving for a complete picture.
Developing Experimental Framework
I've expanded my search to include quantitative data on binding affinities and relevant metrics for potential targets. I'm also now seeking detailed experimental protocols for docking and in vitro assays. My focus is shifting towards creating a structured data repository and documenting experimental approaches.
Anti-inflammatory properties of 5,7-Dimethoxychroman-4-one analogs
Beginning Literature Review
I've initiated a thorough literature search on the anti-inflammatory activity of 5,7-Dimethoxychroman-4-one and related compounds. I'm focusing on scholarly articles and reviews. Keywords like "anti-inflammatory properties" and "chroman-4-one analogs" are guiding my initial inquiries. I'm also exploring synthesis methods.
Refining Search Parameters
I'm broadening my literature search now, incorporating more specific keywords to capture a wider range of relevant studies. I'm focusing on extracting detailed quantitative data from each study, especially IC50 values and cytokine level reductions. I'm also preparing to detail experimental protocols and diagram signaling pathways. My attention now turns toward structuring data for comparative analysis.
Expanding Information Gathering
I've just broadened my literature review to include "synthesis of this compound" and related keywords to include "mechanism of action." My focus is squarely on extracting data like IC50 values, inhibition percentages, and cytokine reductions, alongside the crucial experimental setup details. I'm also starting to investigate signaling pathways, planning for data organization and detailed methodology documentation. Soon I will diagram the workflows.
The Emerging Potential of 5,7-Dimethoxychroman-4-one in Oncology: A Technical Overview for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
5,7-Dimethoxychroman-4-one, a flavonoid derivative, is emerging as a molecule of interest in cancer research. While direct comprehensive studies on this specific chromanone are still developing, significant insights can be drawn from its close structural analog, 5,7-dimethoxyflavone (5,7-DMF). Research on 5,7-DMF has demonstrated notable anticancer activities, including the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest in various cancer cell lines.[1][2] This technical guide synthesizes the current understanding of 5,7-dimethoxy-scaffolds in cancer research, presenting key quantitative data, detailed experimental protocols derived from studies on its flavone counterpart, and visualizations of implicated signaling pathways to provide a foundational resource for future investigation into this compound.
Introduction: The Rationale for Investigating this compound
Flavonoids, a class of polyphenolic compounds naturally occurring in plants, are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[3] Methylated flavonoids, such as 5,7-dimethoxyflavone, often exhibit enhanced metabolic stability and bioavailability, making them more effective as potential therapeutic agents.[2] The structural similarity of this compound to 5,7-DMF suggests it may share similar biological targets and mechanisms of action, warranting its investigation as a potential anticancer agent. Preliminary in-silico studies on 5,7-DMF have indicated a high binding affinity for cyclooxygenase-2 (COX-2), a key target in inflammation and cancer, further supporting the therapeutic potential of this structural class.[4]
Anticancer Activity and Mechanism of Action
Studies on the closely related 5,7-dimethoxyflavone have elucidated several key mechanisms through which it exerts its anticancer effects. These findings provide a strong basis for hypothesizing the activity of this compound.
2.1. Cytotoxicity and Apoptosis Induction
Research has shown that 5,7-DMF can reduce the viability of cancer cells in a dose- and time-dependent manner.[1] For instance, in HepG2 liver cancer cells, 5,7-DMF was found to have an IC50 of 25 µM.[1][2] The primary mode of cell death induced by 5,7-DMF is apoptosis, as evidenced by nuclear condensation and fragmentation observed through DAPI staining.[1][2]
2.2. Oxidative Stress and Mitochondrial Dysfunction
A key aspect of the anticancer activity of 5,7-DMF is its ability to induce the generation of reactive oxygen species (ROS) within cancer cells.[1][2] This increase in oxidative stress can lead to a significant reduction in the mitochondrial membrane potential (ΔΨm), a critical event in the intrinsic apoptotic pathway.[1][2]
2.3. Cell Cycle Arrest
Flow cytometry analysis has revealed that 5,7-DMF can induce cell cycle arrest. In HepG2 cells, treatment with 5,7-DMF led to an accumulation of cells in the sub-G1 phase, indicative of apoptosis, and an arrest in the G1 phase of the cell cycle.[1]
2.4. Inhibition of Pro-inflammatory Targets
In silico molecular docking studies have suggested that 5,7-DMF has a strong binding affinity for the active site of COX-2.[4] This suggests a potential mechanism of action involving the inhibition of inflammatory pathways that are often dysregulated in cancer.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on 5,7-dimethoxyflavone, which can serve as a benchmark for future studies on this compound.
Table 1: In Vitro Cytotoxicity of 5,7-Dimethoxyflavone (5,7-DMF)
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| HepG2 | Liver Cancer | MTT | 25 µM | [1][2] |
| MCF-7 | Breast Cancer | Not Specified | Potent Inhibition | [1] |
| SCC-9 | Oral Squamous Cell Carcinoma | Not Specified | Potent Inhibition | [1] |
Table 2: Effect of 5,7-Dimethoxyflavone (5,7-DMF) on Cell Cycle Distribution in HepG2 Cells
| Treatment Concentration | % of Cells in G1 Phase | % of Cells in Sub-G1 Phase | Reference |
| 0 µM (Control) | Baseline | Baseline | [1] |
| 10 µM | Increased | Marginally Increased | [1] |
| 25 µM | Increased | Reasonably Increased | [1] |
| 50 µM | Increased | Dramatically Increased | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments, based on published studies of 5,7-dimethoxyflavone, that can be adapted for the investigation of this compound.
4.1. Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HepG2) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., 0, 5, 10, 25, 50 µM) and incubate for specified time intervals (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
4.2. Analysis of Apoptosis by DAPI Staining
-
Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with the test compound at various concentrations for 24 hours.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining: Wash with PBS and stain the cells with DAPI solution (1 µg/mL) for 15 minutes in the dark.
-
Microscopy: Mount the coverslips on glass slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
4.3. Measurement of Reactive Oxygen Species (ROS)
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
4.4. Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with the test compound for 24 hours. Harvest the cells by trypsinization.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M, and sub-G1) is determined.
Visualizing the Molecular Landscape
The following diagrams illustrate the hypothesized mechanism of action of this compound based on data from its flavone analog and general principles of flavonoid-induced anticancer effects.
Synthesis of Chromanone Derivatives
The synthesis of chroman-4-one scaffolds is well-established in medicinal chemistry. A common route involves the intramolecular cyclization of a corresponding precursor. For this compound, a potential synthetic route could start from 2-hydroxy-4,6-dimethoxyacetophenone. This starting material can be reacted with dimethoxymethylformamide (DMF-DMA) followed by acid-catalyzed cyclization to yield the chromone, which can then be selectively hydrogenated to the chromanone.
Future Directions and Conclusion
The available evidence on 5,7-dimethoxyflavone strongly suggests that this compound is a promising candidate for further investigation in cancer research. Future studies should focus on the direct evaluation of its anticancer activity in a broad panel of cancer cell lines, followed by in vivo studies to assess its efficacy and safety in preclinical models. Elucidating its precise molecular targets and further detailing its mechanism of action will be crucial for its development as a potential therapeutic agent. This guide provides a foundational framework for researchers to design and execute these critical next steps in exploring the full potential of this compound in the fight against cancer.
References
- 1. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,7-dimethoxyflavone inhibits hepatocellular carcinoma progression via increasing intestinal Akkermansia muciniphila and hepatic CD8+ T cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring 5,7-dimethoxyflavone from Piper ornatum as a novel anti-breast cancer candidate: insights from in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of Nature: An In-depth Technical Guide to the Biosynthetic Pathways of Chroman-4-one Core Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman-4-one scaffold is a privileged heterocyclic motif that forms the core of a vast array of biologically active natural products, most notably the flavonoids. These compounds exhibit a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, making them a focal point for drug discovery and development. Understanding the intricate biosynthetic pathways that nature employs to construct this fundamental core is paramount for harnessing its full potential through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the known biosynthetic routes to the chroman-4-one core, with a focus on the key enzymes, precursor molecules, and experimental methodologies used to elucidate these pathways.
Core Biosynthetic Pathway: The Flavonoid Route
The principal and most well-characterized biosynthetic pathway to the chroman-4-one core is intrinsically linked to the flavonoid biosynthesis pathway. This pathway is initiated from the general phenylpropanoid pathway and culminates in the formation of flavanones, which are 2-phenyl-substituted chroman-4-ones. The construction of the fundamental C6-C3-C6 flavonoid skeleton, and thus the chroman-4-one ring system, is orchestrated by the sequential action of two key enzymes: Chalcone Synthase (CHS) and Chalcone Isomerase (CHI).
Precursor Molecules
The journey to the chroman-4-one core begins with two primary precursor molecules:
-
p-Coumaroyl-CoA: Derived from the amino acid L-phenylalanine via the general phenylpropanoid pathway. Phenylalanine is first converted to cinnamic acid by phenylalanine ammonia-lyase (PAL), which is then hydroxylated to p-coumaric acid by cinnamate-4-hydroxylase (C4H). Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its CoA thioester, p-coumaroyl-CoA. [1][2][3]* Malonyl-CoA: An extender unit derived from the primary metabolite acetyl-CoA through the action of acetyl-CoA carboxylase (ACC). [1][2]
Key Enzymatic Steps
-
Chalcone Synthase (CHS): A type III polyketide synthase (PKS), CHS is the gatekeeper enzyme of the flavonoid pathway. [1][4]It catalyzes the iterative condensation of one molecule of the starter unit, p-coumaroyl-CoA, with three molecules of the extender unit, malonyl-CoA. This series of decarboxylative Claisen condensations results in the formation of a linear tetraketide intermediate, which then undergoes an intramolecular Claisen condensation to cyclize and form naringenin chalcone (4,2′,4′,6′-tetrahydroxychalcone). [5][6]
-
Chalcone Isomerase (CHI): This enzyme catalyzes the stereospecific intramolecular Michael-type addition of the 2'-hydroxyl group to the α,β-unsaturated double bond of the chalcone. This reaction closes the C-ring, leading to the formation of the tricyclic flavanone structure, specifically (2S)-naringenin, which is a substituted chroman-4-one. [1][7]While this cyclization can occur spontaneously, CHI accelerates the reaction rate by a factor of 10^7, ensuring efficient and stereospecific conversion. [3]
Visualization of the Core Flavonoid Pathway
Caption: Biosynthetic pathway of naringenin, a flavanone with a chroman-4-one core.
Alternative and Unexplored Biosynthetic Routes
While the flavonoid pathway is the primary route to substituted chroman-4-ones, the biosynthesis of the simple, unsubstituted chroman-4-one core or differently substituted analogs might proceed through alternative pathways.
Polyketide Synthase (PKS) Pathways
The biosynthesis of simple chromones, which are structurally related to chroman-4-ones, is known to be initiated by type III polyketide synthases that are distinct from CHS. [8][9]These enzymes can utilize different starter-CoA molecules and perform a varied number of condensation and cyclization reactions. It is plausible that specific PKSs exist in nature that can synthesize the basic chroman-4-one ring from simpler precursors without the C-2 phenyl substitution characteristic of flavonoids. For instance, the biosynthesis of 2-(2-phenylethyl)chromones in agarwood involves a type III PKS. [10]
The Resorcinol Pathway: A Chemical Synthesis Perspective
Chemical synthesis of 7-hydroxychroman-4-one has been achieved by the acylation of resorcinol with 3-bromopropionic acid, followed by an intramolecular cyclization. [11][12]While this provides an efficient synthetic route, there is currently no direct evidence for an analogous enzymatic pathway in nature. However, the existence of such a pathway cannot be entirely ruled out and warrants further investigation, particularly in organisms that produce simple chroman-4-ones.
Quantitative Data on Key Biosynthetic Enzymes
The efficiency and substrate specificity of the key enzymes, CHS and CHI, are crucial determinants of the flux through the flavonoid pathway. The kinetic parameters for these enzymes have been determined for various plant species.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Chalcone Synthase (CHS) | Medicago sativa | p-Coumaroyl-CoA | 1.8 | 1.6 | 8.9 x 105 | [13] |
| Petunia hybrida | p-Coumaroyl-CoA | 2.1 | 1.9 | 9.0 x 105 | ||
| Arabidopsis thaliana | p-Coumaroyl-CoA | 0.7 | 0.04 | 5.7 x 104 | ||
| Chalcone Isomerase (CHI) | Medicago sativa | Naringenin Chalcone | 16.04 | 8012 | 5.0 x 108 | [3] |
| Sorghum bicolor | Naringenin Chalcone | 16.55 | 2889 | 1.7 x 108 | [3] | |
| Glycine max (Soybean) | Isoliquiritigenin | - | - | 1.1 x 109 (min-1) | [14] |
Experimental Protocols for Studying Biosynthetic Pathways
The elucidation of biosynthetic pathways is a multi-step process that involves a combination of genetic, biochemical, and analytical techniques.
General Workflow for Pathway Elucidation
A typical workflow for identifying and characterizing the genes and enzymes involved in a biosynthetic pathway is as follows:
-
"Omics" Approaches: Transcriptomics (RNA-seq) and metabolomics (LC-MS, GC-MS) are used to identify candidate genes and metabolic intermediates that are co-regulated or accumulate under specific conditions. [7][15]2. Gene Cloning and Heterologous Expression: Candidate genes are cloned and expressed in a heterologous host, such as E. coli or yeast, to produce the recombinant enzyme. [16]3. Enzyme Purification: The recombinant enzyme is purified to homogeneity using techniques like affinity chromatography. [17]4. Enzyme Activity Assays: The function of the purified enzyme is confirmed by in vitro assays with putative substrates.
-
Kinetic Characterization: The kinetic parameters (Km, kcat) of the enzyme are determined to understand its efficiency and substrate preference.
-
Structural Biology: X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the enzyme, providing insights into its catalytic mechanism.
Visualization of an Experimental Workflow
Caption: A generalized workflow for the elucidation of a natural product biosynthetic pathway.
Detailed Methodologies for Key Experiments
1. Recombinant Expression and Purification of Chalcone Synthase (CHS)
-
Gene Cloning: The open reading frame of the CHS gene is amplified by PCR and cloned into an expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).
-
Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). [16]* Purification: The bacterial cells are harvested and lysed. The His-tagged CHS protein is purified from the cell lysate using immobilized metal affinity chromatography (IMAC). The purity of the protein is assessed by SDS-PAGE.
2. Chalcone Synthase (CHS) Activity Assay
-
Reaction Mixture: A typical reaction mixture contains the purified CHS enzyme, p-coumaroyl-CoA, and malonyl-CoA in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0). [18]* Reaction Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Product Analysis: The reaction is stopped, and the product, naringenin chalcone (which may spontaneously cyclize to naringenin), is extracted with an organic solvent (e.g., ethyl acetate). The product is then analyzed and quantified by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [16] 3. Chalcone Isomerase (CHI) Activity Assay (Spectrophotometric Method)
-
Principle: This assay monitors the decrease in absorbance as the yellow-colored naringenin chalcone is converted to the colorless naringenin. [2][19]* Reaction Mixture: The reaction mixture contains the purified CHI enzyme and naringenin chalcone in a suitable buffer (e.g., Tris-HCl buffer, pH 7.5). [19]* Measurement: The decrease in absorbance at the λmax of naringenin chalcone (around 370-390 nm) is monitored over time using a UV/Vis spectrophotometer. [2][19]* Control: A control reaction without the enzyme is necessary to account for the spontaneous cyclization of the chalcone. [19]
Conclusion and Future Perspectives
The biosynthesis of the chroman-4-one core is a testament to the elegance and efficiency of nature's chemical machinery. The flavonoid pathway, orchestrated by Chalcone Synthase and Chalcone Isomerase, stands as the primary and well-elucidated route to this important scaffold. However, the vast chemical diversity of natural products suggests that alternative pathways, likely involving other types of polyketide synthases, remain to be discovered.
For researchers in drug development, a deep understanding of these biosynthetic pathways opens up exciting possibilities. Metabolic engineering of microbial hosts to produce specific chroman-4-one derivatives offers a sustainable and scalable alternative to chemical synthesis. Furthermore, the elucidation of novel pathways and the characterization of their constituent enzymes will undoubtedly expand the toolbox for creating "unnatural" natural products with enhanced therapeutic properties. The continued exploration of the plant and microbial kingdoms, coupled with advances in genomics, proteomics, and metabolomics, will be instrumental in uncovering the full biosynthetic potential for this versatile and valuable chemical scaffold.
References
- 1. Two putative parallel pathways for naringenin biosynthesis in Epimedium wushanense - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Biochemical and Molecular Characterization of the Rice Chalcone Isomerase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploiting the Biosynthetic Potential of Type III Polyketide Synthases [mdpi.com]
- 7. cris.vtt.fi [cris.vtt.fi]
- 8. Complete biosynthetic pathway of furochromones in Saposhnikovia divaricata and its evolutionary mechanism in Apiaceae plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. frontiersin.org [frontiersin.org]
- 16. Cloning, expression and activity analysises of chalcone synthase genes in Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 18. biotrans2023.livescience.io [biotrans2023.livescience.io]
- 19. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Spectroscopic Characterization of 5,7-Dimethoxychroman-4-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the spectroscopic analysis of 5,7-Dimethoxychroman-4-one (CAS: 54107-66-3), a key heterocyclic compound. Due to the limited availability of public experimental spectral data, this note presents a theoretical framework for its characterization. Included are detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside predicted data tables and workflow visualizations to guide researchers in structural elucidation and purity assessment.
Chemical Structure and Atom Numbering
The structure of this compound is fundamental for the interpretation of its spectroscopic data. The diagram below illustrates the molecule with standardized atom numbering for unambiguous assignment of NMR signals.
Caption: Figure 1. Structure of this compound.
Spectroscopic Data Summary (Theoretical)
The following tables summarize the predicted spectroscopic data for this compound. This data is derived from established principles of spectroscopy and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-2 | ~ 4.50 | Triplet (t) | ~ 6.5 | 2H |
| H-3 | ~ 2.80 | Triplet (t) | ~ 6.5 | 2H |
| H-6 | ~ 6.10 | Doublet (d) | ~ 2.0 | 1H |
| H-8 | ~ 6.05 | Doublet (d) | ~ 2.0 | 1H |
| 5-OCH₃ | ~ 3.85 | Singlet (s) | - | 3H |
| 7-OCH₃ | ~ 3.82 | Singlet (s) | - | 3H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Atom No. | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~ 67.0 |
| C-3 | ~ 45.0 |
| C-4 | ~ 190.0 |
| C-4a | ~ 105.0 |
| C-5 | ~ 165.0 |
| C-6 | ~ 95.0 |
| C-7 | ~ 168.0 |
| C-8 | ~ 93.0 |
| C-8a | ~ 162.0 |
| 5-OCH₃ | ~ 56.0 |
| 7-OCH₃ | ~ 55.8 |
Table 3: Expected IR Absorption Bands (KBr Pellet)
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~ 3050-3000 | Weak | C-H Stretch (Aromatic) |
| ~ 2950-2850 | Medium | C-H Stretch (Aliphatic) |
| ~ 1680 | Strong | C=O Stretch (Aryl Ketone) |
| ~ 1610, 1580 | Strong | C=C Stretch (Aromatic) |
| ~ 1270, 1160 | Strong | C-O Stretch (Aryl Ether) |
| ~ 1050 | Strong | C-O Stretch (Alkyl Ether) |
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z Value | Ion Species | Notes |
|---|---|---|
| 209.07 | [M+H]⁺ | Protonated molecular ion. |
| 231.05 | [M+Na]⁺ | Sodium adduct, common in ESI. |
| 181.05 | [M+H - CO]⁺ | Loss of carbon monoxide from the ketone. |
| 166.02 | [M+H - CO - CH₃]⁺ | Subsequent loss of a methyl radical. |
Experimental Workflow
The comprehensive spectroscopic analysis of this compound follows a structured workflow to ensure accurate structural confirmation.
Caption: Figure 2. General Workflow for Spectroscopic Analysis.
Detailed Experimental Protocols
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.
-
Objective: To determine the proton and carbon framework of the molecule.
-
Instrumentation: 400-600 MHz NMR Spectrometer.
-
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
NMR tubes (5 mm)
-
Pipettes
-
-
Procedure:
-
Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of CDCl₃ to the NMR tube.
-
Cap the tube and gently invert it several times or vortex briefly to ensure the sample is completely dissolved.
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring correct depth positioning.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.[1]
-
For ¹H NMR: Acquire the spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay).
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or TMS at 0.00 ppm. Calibrate the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants.
-
4.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the preparation of a potassium bromide (KBr) pellet for solid-state IR analysis.
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: FT-IR Spectrometer.
-
Materials:
-
This compound (~1 mg)
-
Dry, spectroscopy-grade Potassium Bromide (KBr) (~100 mg)
-
Agate mortar and pestle
-
Pellet press
-
-
Procedure:
-
Gently grind ~100 mg of dry KBr powder in an agate mortar to a very fine consistency.
-
Add ~1 mg of the sample to the mortar.
-
Mix the sample and KBr thoroughly by grinding for 1-2 minutes until a homogeneous, fine powder is obtained.
-
Transfer a small amount of the mixture into the collar of a pellet press.
-
Assemble the press and apply high pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the press and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample chamber first.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Label the significant peaks corresponding to the key functional groups.
-
4.3 Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol details the analysis of the compound using ESI-MS to determine its molecular weight and fragmentation pattern.
-
Objective: To confirm the molecular weight and obtain structural information from fragmentation.
-
Instrumentation: ESI-Time of Flight (TOF) or ESI-Ion Trap Mass Spectrometer.
-
Materials:
-
This compound (~1 mg)
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for enhancing protonation)
-
-
Procedure:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in methanol or acetonitrile.
-
Create a dilute working solution by taking an aliquot of the stock solution and diluting it with a 50:50 mixture of methanol and water to a final concentration of 1-10 µg/mL.
-
Optionally, add 0.1% formic acid to the working solution to promote the formation of [M+H]⁺ ions.[2]
-
Infuse the sample solution into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode. The ESI process uses a high voltage to create charged droplets, from which solvent evaporates to yield gas-phase ions.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Identify the peak corresponding to the protonated molecular ion [M+H]⁺ and any common adducts (e.g., [M+Na]⁺).
-
If using a tandem mass spectrometer (MS/MS), select the [M+H]⁺ peak for collision-induced dissociation (CID) to obtain a fragmentation spectrum for further structural confirmation.
-
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 5,7-Dimethoxychroman-4-one
Introduction
5,7-Dimethoxychroman-4-one is a heterocyclic organic compound belonging to the chromanone class of molecules. Chromanones are structurally related to flavonoids and are of significant interest to researchers in medicinal chemistry and drug discovery due to their diverse biological activities. Accurate and reliable quantitative analysis of this compound is essential for various stages of research and development, including synthesis verification, purity assessment, and pharmacokinetic studies.
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method utilizes a reversed-phase C18 column with ultraviolet (UV) detection, a widely adopted and accessible technique in analytical laboratories.[1][2] The protocol is designed to be straightforward and reproducible, making it suitable for routine analysis by researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This information is critical for the development of an appropriate analytical method.
| Property | Value | Reference |
| Molecular Formula | C11H12O4 | [3] |
| Molecular Weight | 208.21 g/mol | [3] |
| Appearance | White to off-white solid | [4][5] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO.[5][6] | |
| UV Absorption | Expected to have UV absorbance maxima similar to related chromanones.[6] |
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions have been optimized for the separation and quantification of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent with degasser, quaternary pump, autosampler, column oven, and UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Methanol and Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 264 nm |
| Run Time | 10 minutes |
Preparation of Solutions
a) Standard Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the mark with methanol.
-
Sonicate for 5 minutes to ensure complete dissolution. This is the standard stock solution.
b) Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the standard stock solution with the mobile phase (Methanol:Water, 60:40 v/v) to achieve concentrations in the range of 1 µg/mL to 100 µg/mL.
-
These solutions should be used to construct a calibration curve.
c) Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of methanol to achieve a theoretical concentration within the range of the calibration curve.
-
Vortex and sonicate the sample solution to ensure complete dissolution of the analyte.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the series of working standard solutions in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the logical process for method development.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical flow for HPLC method development and validation.
References
- 1. Analytical techniques for the determination of biologically active quinones in biological and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemuniverse.com [chemuniverse.com]
- 4. Buy 5,7-Dimethoxyflavone | 21392-57-4 [smolecule.com]
- 5. 5,7-DIMETHOXYFLAVONE | 21392-57-4 [chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
Protocol for recrystallization of synthetic flavonoids
Initiating Crystallization Research
My initial steps involve researching established protocols for synthetic flavonoid recrystallization. I'm focusing on common solvents and techniques, aiming to build a solid foundation. Next, I'll delve into any available quantitative data regarding flavonoid recrystallization, examining solvent miscibility and optimal conditions. My goal is to synthesize a reliable and efficient recrystallization method for these specific compounds.
Compiling Research Insights
I've moved on to gathering quantitative data. Solvent miscibility and optimal temperature ranges are my current focus. I'm also looking for data on expected yields and common troubleshooting steps. I am organizing this info into a clear application note format, including an introduction, materials and equipment, step-by-step protocol, and data interpretation. I'm building a table to concisely summarize the quantitative data I find.
Gathering Recrystallization Info
I've gotten a solid start on this flavonoid recrystallization protocol. I've compiled a list of commonly used solvents like methanol, ethanol, and acetone, all crucial for extraction and recrystallization. This research phase is proving fruitful, and I'm feeling optimistic about the next steps.
Analyzing Solubility Data Needs
I'm making progress, though I'm hitting some snags. I've compiled plenty on common solvents and the core of recrystallization: dissolving impure solids, slow cooling, etc. Specific flavonoid examples are also shaping up, but I'm lacking hard solubility data. I need to find those specific numbers for different solvents at various temperatures to make the protocol truly useful. I'm also planning out the experimental details now.
Refining Protocol Parameters
I've made solid headway in compiling relevant information. I've got the basics down: solvents, principles, and examples like naringin. I also have troubleshooting tips and understand the necessity of purity. My update focuses on needing more specific data, particularly quantitative solubility information across various temperatures. I'm also working on detailing experimental methodologies and expected yields for different scenarios to create a truly comprehensive protocol.
Refining Recrystallization Protocols
I've assembled a robust set of recrystallization protocols for flavonoids. I'm focusing now on solvent selection criteria, the core recrystallization process, and potential troubleshooting strategies, particularly regarding hot filtration.
Structuring Solubility Data
I'm now collating the quantitative solubility data I've found for flavonoids and solvents. While a complete, single-source table doesn't exist, I'm integrating information from various resources. My goal is to structure this data effectively, including typical yield ranges, to make it genuinely useful. I'm also planning a troubleshooting table for common recrystallization issues and will design the workflow diagrams.
Compiling a Comprehensive Guide
I've gathered everything I need to create a complete guide. It's time to merge my research into a detailed, step-by-step protocol. I'll include a solubility data table, typical yield ranges, and a troubleshooting table for common issues. Workflow diagrams are ready to generate. My focus now is on assembling the application note, with its introduction, materials, protocols, and data presentation.
Application of 5,7-Dimethoxychroman-4-one in Drug Discovery: A Detailed Guide for Researchers
Introduction
5,7-Dimethoxychroman-4-one is a flavonoid, a class of natural compounds that has garnered significant interest in drug discovery due to its diverse pharmacological activities. This molecule and its close derivatives have demonstrated potential therapeutic applications, including anti-inflammatory, anticancer, neuroprotective, and lipid-lowering effects. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways involved, tailored for researchers, scientists, and drug development professionals.
Biological Activities and Potential Therapeutic Applications
This compound and its related structures, such as 5,7-dimethoxyflavone, exhibit a broad range of biological activities. These compounds are being explored for their potential in treating various diseases.
Anti-inflammatory Properties
Derivatives of this compound have shown significant anti-inflammatory effects. For instance, a related flavone, 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one, demonstrated potent inhibition of key inflammatory mediators.[1][2] This activity is attributed to the modulation of oxidative stress, inhibition of arachidonic acid metabolism, and downregulation of pro-inflammatory cytokines.[1][2]
Anticancer Activity
The anticancer potential of 5,7-dimethoxyflavone (5,7-DMF), a closely related compound, has been investigated against liver cancer. Studies have shown that it can induce apoptosis (programmed cell death), generate reactive oxygen species (ROS), and cause cell cycle arrest in cancer cells.[3][4] An in silico study also suggested its potential as an anti-breast cancer agent by targeting cyclooxygenase 2 (COX-2) and inhibiting kinase activity.[5]
Neuroprotective Effects
Methoxyflavones, including 5,7-dimethoxyflavone, are recognized for their neuropharmacological and neuroprotective properties.[6] They have been shown to potentially ameliorate memory impairment and sensorimotor gating deficits.[7] In silico and in vivo studies on mice suggest that these compounds may exert their neuroprotective effects by acting on various molecular targets involved in neurotransmission and by reducing neuroinflammation.[6][8] Specifically, they have been found to reduce levels of pro-inflammatory markers such as IL-1β, IL-6, and TNF-α.[6][8]
Lipid-Lowering Effects
A derivative, 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one, has been identified as having lipid-lowering effects in hepatocytes.[9][10][11] This suggests a potential application in managing conditions like nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[10][11] The mechanism is thought to involve the upregulation of peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), which facilitates fat catabolism.[10]
Quantitative Data Summary
The following table summarizes the quantitative data for the biological activities of this compound and its closely related derivatives.
| Compound | Biological Activity | Assay System | IC50 Value | Reference |
| 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one | Lipid Accumulation Inhibition | Oleic acid-treated Huh7 cells | 32.2 ± 2.1 μM | [9][10][11] |
| 5,7-Dimethoxyflavone | Anticancer (Cell Viability) | HepG2 liver cancer cells | 25 µM | [3][4] |
| 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | Anti-inflammatory (COX-2, 5-LOX, TNF-α inhibition) | Bioassay-guided fractionation | >80% inhibition at 100 μg/ml | [1][2] |
| 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | Antioxidant (DPPH radical scavenging) | Electron spin resonance | 40% inhibition at 100 μg/ml | [1][2] |
| 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | Anti-inflammatory (NF-κB inhibition) | --- | 23.1% inhibition at 100 μg/ml | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and its derivatives.
Synthesis of this compound
A general procedure for the synthesis of chromen-4-one derivatives involves the reaction of a corresponding hydroxyacetophenone with DMF-DMA followed by acid-catalyzed cyclization.[9]
Materials:
-
2-Hydroxy-4,6-dimethoxyacetophenone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Hexane
Procedure:
-
Dissolve 2-hydroxy-4,6-dimethoxyacetophenone in DMF-DMA.
-
Stir the mixture at over 100 °C for 10 minutes.
-
Allow the mixture to cool to room temperature until crystals form.
-
Wash the crystals with hexane.
-
Dissolve the resulting precipitate in DCM and add concentrated HCl.
-
Stir the mixture at 40 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and extract the product.
In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol is adapted from studies on 5,7-dimethoxyflavone against the HepG2 liver cancer cell line.[3][4]
Materials:
-
HepG2 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HepG2 cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vitro Anti-inflammatory Activity (COX and 5-LOX Inhibition Assays)
This protocol is based on the evaluation of a related methoxy-flavone.[1][2]
Materials:
-
Cyclooxygenase (COX-1 and COX-2) and 5-Lipoxygenase (5-LOX) enzyme preparations
-
Arachidonic acid (substrate)
-
This compound
-
Appropriate buffers and co-factors
-
Detection reagents for prostaglandins and leukotrienes (e.g., EIA kits)
Procedure:
-
Pre-incubate the respective enzyme (COX-1, COX-2, or 5-LOX) with various concentrations of this compound.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time at the optimal temperature for each enzyme.
-
Stop the reaction.
-
Measure the amount of prostaglandin E2 (for COX) or leukotriene B4 (for 5-LOX) produced using an appropriate method, such as an Enzyme Immunoassay (EIA).
-
Calculate the percentage of enzyme inhibition compared to a control without the inhibitor.
Signaling Pathways and Experimental Workflows
The biological effects of this compound and related compounds are mediated through their interaction with various intracellular signaling pathways.
Caption: Anticancer mechanism of 5,7-dimethoxyflavone.
Caption: Anti-inflammatory signaling pathway.
Caption: Drug discovery workflow for this compound.
References
- 1. 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring 5,7-dimethoxyflavone from Piper ornatum as a novel anti-breast cancer candidate: insights from in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ameliorating effects of 5,7-dihydroxy-6-methoxy-2(4-phenoxyphenyl)-4H-chromene-4-one, an oroxylin A derivative, against memory impairment and sensorimotor gating deficit in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,7-Dimethoxychroman-4-one
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5,7-Dimethoxychroman-4-one. Our focus is on identifying and mitigating the formation of common byproducts to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method for synthesizing this compound starts with 2-hydroxy-4,6-dimethoxyacetophenone. This starting material is first reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate enaminoketone. Subsequent acid-mediated cyclization, typically using hydrochloric acid, yields the desired this compound[1].
Q2: My reaction yield is lower than expected. What are the potential causes?
Low yields can be attributed to several factors:
-
Incomplete reaction: The initial reaction with DMF-DMA or the subsequent cyclization may not have gone to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial[1].
-
Formation of byproducts: Side reactions can consume starting materials and reduce the yield of the target compound.
-
Suboptimal reaction conditions: Temperature and reaction time are critical parameters. For instance, the reaction of 2-hydroxy-4,6-dimethoxyacetophenone with DMF-DMA is typically conducted at elevated temperatures (over 100 °C)[1].
-
Loss during workup and purification: Significant loss of product can occur during extraction and purification steps.
Q3: I see multiple spots on my TLC plate after the reaction. What could these be?
Besides the starting material and the desired product, extra spots on the TLC plate likely indicate the presence of byproducts. Based on the reaction mechanism, potential byproducts could include:
-
Unreacted enaminoketone intermediate: If the acid-catalyzed cyclization is incomplete, the intermediate enaminoketone may remain.
-
Hydrolysis products: The enaminoketone intermediate can be susceptible to hydrolysis back to the starting acetophenone, especially in the presence of moisture before the addition of acid.
-
Side products from alternative cyclization or rearrangement: Although less common, alternative reaction pathways could lead to isomeric or rearranged products.
Q4: How can I purify the crude this compound product?
The most common method for purifying this compound is column chromatography on silica gel[1]. A solvent system of hexane and ethyl acetate is typically effective. Additionally, recrystallization can be a viable method for purifying the final product, with solvent choice depending on the impurity profile[2].
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low to no formation of the enaminoketone intermediate | - Inactive DMF-DMA- Insufficient reaction temperature or time | - Use fresh or properly stored DMF-DMA.- Ensure the reaction temperature is maintained above 100 °C and monitor by TLC until the starting acetophenone is consumed[1]. |
| Presence of a major byproduct with a similar Rf to the product | - Incomplete cyclization of the enaminoketone intermediate. | - Increase the reaction time for the acid-catalyzed cyclization step.- Ensure the concentration of the acid is sufficient. |
| Appearance of a highly polar byproduct on TLC | - Possible hydrolysis of the enaminoketone intermediate back to the starting material. | - Ensure anhydrous conditions during the formation of the enaminoketone.- Promptly proceed to the cyclization step after the enaminoketone is formed. |
| Difficulty in separating the product from byproducts by column chromatography | - Byproducts have very similar polarity to the desired product. | - Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent can improve separation.- Consider using High-Performance Liquid Chromatography (HPLC) for purification of small batches[2]. |
Potential Byproducts in this compound Synthesis
While specific byproducts for this synthesis are not extensively documented in the literature, we can predict potential side products based on the reaction mechanism.
| Compound | Structure | Molecular Weight ( g/mol ) | Key Identifying Features |
| This compound (Product) | C₁₁H₁₂O₄ | 208.21 | The desired product. |
| (E)-3-(dimethylamino)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one (Enaminoketone Intermediate) | C₁₄H₁₉NO₄ | 265.31 | A likely intermediate that may persist if cyclization is incomplete. More polar than the final product. |
| 2-hydroxy-4,6-dimethoxyacetophenone (Starting Material) | C₁₀H₁₂O₄ | 196.20 | Unreacted starting material. More polar than the enaminoketone intermediate. |
Experimental Protocols
Synthesis of this compound[1]
-
Formation of the Enaminoketone: Dissolve one equivalent of 2-hydroxy-4,6-dimethoxyacetophenone in 1.5 equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the mixture to over 100 °C for 10 minutes to 2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature, which should result in the formation of crystals.
-
Wash the crystals with hexane.
-
Cyclization: Dissolve the resulting precipitate in dichloromethane (DCM).
-
Add concentrated hydrochloric acid and stir the mixture at 40 °C. Monitor the reaction progress by TLC.
-
Workup and Purification: Once the reaction is complete, transfer the mixture to a separatory funnel and extract with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane:ethyl acetate solvent system to yield this compound.
HPLC Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a valuable technique for assessing the purity of the final product and identifying byproducts[3].
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid) and a polar organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the chromanone core absorbs, typically around 254 nm or 280 nm.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.
Visualizations
References
Optimizing mobile phase for HPLC purification of flavonoids
Begin Research Phase
I've started with a broad search, aiming to gather existing knowledge on HPLC flavonoid purification. Keywords include mobile phase optimization, common analysis problems, peak shape troubleshooting, and mobile phase additive selection. My goal is to map out the common challenges and established solutions.
Defining Project Scope
I'm now zeroing in on defining the project's scope, structuring this research into specific outputs. I'm focusing on crafting a question-and-answer format for our technical support, creating troubleshooting guides and FAQs for common flavonoid HPLC issues. I'm building detailed experimental protocols and planning quantitative data tables for clarity. Finally, I'm designing and writing Graphviz DOT language scripts for clear flowcharts.
Deep Dive into Literature
I'm now deeply immersed in the literature, meticulously analyzing search results. Key topics like mobile phase optimization, common analysis pitfalls, peak shape issues, and additive selection for flavonoid HPLC are under scrutiny. I'm focusing on distilling quantitative data into easily digestible tables and developing detailed experimental protocols. Moreover, I'm already gathering ideas for creating logical troubleshooting workflows, aiming for structured Q&A and step-by-step guides.
Troubleshooting low cell viability in 5,7-Dimethoxychroman-4-one assays
Welcome to the technical support center for researchers utilizing 5,7-Dimethoxychroman-4-one in their experimental work. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges and achieve reliable, reproducible results in your cell-based assays.
Troubleshooting Guide: Low Cell Viability
Encountering low cell viability in your experiments with this compound can be perplexing. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations
If you are observing significant cell death even at low concentrations of this compound, consider the following potential causes and solutions.
Possible Causes & Solutions
| Potential Cause | Recommended Action |
| Compound Solubility and Precipitation | This compound, like many chromone derivatives, may have poor aqueous solubility. Precipitation of the compound in your cell culture medium can lead to inaccurate concentrations and direct physical stress on the cells. Solution: Visually inspect your culture wells for any precipitate. To improve solubility, consider dissolving the compound in a small amount of an organic solvent like DMSO before diluting it in your final culture medium.[1][2] Ensure the final solvent concentration is non-toxic to your cells (typically <0.5%).[3] |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.[1] Solution: Perform a solvent toxicity control experiment by treating cells with the same concentrations of the solvent used in your experimental wells. This will help you determine the maximum non-toxic solvent concentration for your specific cell line.[3] |
| Compound Instability | Flavonoids and related compounds can be unstable in cell culture media, especially at 37°C, leading to the formation of cytotoxic degradation products.[4] Solution: Prepare fresh stock solutions of the compound for each experiment and minimize the time the compound is in the culture medium before being added to the cells.[4] Storing stock solutions in small, single-use aliquots at -20°C or -80°C can prevent degradation from repeated freeze-thaw cycles.[4] |
| Cell Line Sensitivity | The specific cell line you are using may be particularly sensitive to this compound or its mechanism of action. Solution: If possible, test the compound on a different cell line to see if the effect is consistent. You may also need to adjust the concentration range tested to a lower level for sensitive cell lines. |
Issue 2: Inconsistent or Irreproducible Cell Viability Results
Variability between replicate wells or experiments is a common challenge. The following steps can help improve the consistency of your results.
Possible Causes & Solutions
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding | Uneven cell distribution in the wells of your microplate is a major source of variability. Solution: Ensure you have a homogenous single-cell suspension before seeding. When pipetting, gently mix the cell suspension between each plate. Pay close attention to your pipetting technique to ensure accuracy and consistency.[5][6] |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth, leading to skewed results.[5] Solution: To minimize edge effects, avoid using the outer wells of your plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain a humid environment across the plate.[1] |
| Inaccurate Compound Dilutions | Errors in preparing your serial dilutions will lead to inconsistent concentrations being added to your cells. Solution: Carefully calibrate your pipettes and use fresh tips for each dilution step. Prepare a clear dilution scheme and double-check your calculations. |
| Contamination | Bacterial, fungal, or mycoplasma contamination can significantly impact cell health and lead to unreliable data.[6] Solution: Regularly test your cell cultures for mycoplasma contamination.[6] Always use aseptic techniques when working with cell cultures and regularly clean your incubator and biosafety cabinet.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: Due to its likely poor water solubility, organic solvents such as dimethyl sulfoxide (DMSO) or ethanol are recommended for preparing stock solutions of this compound.[2] It is crucial to keep the final concentration of the organic solvent in the cell culture medium low (ideally below 0.5%) to avoid solvent-induced cytotoxicity.[1][3]
Q2: How should I determine the optimal cell seeding density for my assay?
A2: The optimal cell seeding density depends on the growth rate of your cell line and the duration of the assay.[5][7] It is recommended to perform a preliminary experiment where you seed cells at various densities (e.g., 500, 1000, 2000, 5000 cells/well in a 96-well plate) and measure their viability at different time points (e.g., 24, 48, 72 hours).[7] The ideal density is one that allows for exponential cell growth throughout the experiment and provides a robust signal for your viability assay.[5]
Q3: How long should I expose the cells to this compound?
A3: The incubation time will depend on the expected mechanism of action of the compound and the doubling time of your cell line.[3] A common starting point for cytotoxicity assays is 24 to 72 hours.[3] A time-course experiment (e.g., treating cells for 24, 48, and 72 hours) can help determine the optimal exposure time to observe a significant effect.[3]
Q4: My this compound solution changes the color of the culture medium. Is this a problem?
A4: A color change in the medium upon addition of the compound could indicate a reaction with media components or a pH shift.[4] This can be problematic for colorimetric viability assays like the MTT assay, as the compound's color may interfere with the absorbance reading.[1] To address this, include a "compound-only" control (wells with medium and the compound but no cells) to measure the background absorbance.[1] If interference is significant, consider using a different type of viability assay, such as a fluorescence-based (e.g., resazurin) or luminescence-based (e.g., ATP) assay.[8]
Q5: What are the essential controls to include in my cell viability assay?
A5: To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells cultured in medium without the compound or solvent. This represents 100% cell viability.
-
Vehicle (Solvent) Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used in your experiment. This control is crucial for distinguishing the effect of the compound from the effect of the solvent.[1]
-
Positive Control: Cells treated with a known cytotoxic agent. This confirms that your assay system is capable of detecting cell death.[3]
-
Medium Blank: Wells containing only culture medium (and the compound at its highest concentration) without cells. This helps to determine the background signal.[1][3]
Experimental Protocols & Visualizations
General Protocol for a Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[9][10]
-
Cell Seeding: Plate your cells in a 96-well plate at the predetermined optimal seeding density and allow them to attach overnight.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the compound dilutions. Remember to include all necessary controls.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTT Addition: Add MTT solution to each well (typically to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[9] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10][11]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance of the wells at the appropriate wavelength (usually around 570 nm) using a microplate reader.[10]
-
Data Analysis: Subtract the background absorbance from your readings. Calculate cell viability as a percentage relative to the untreated control.
Experimental Workflow
A generalized workflow for assessing the cytotoxicity of this compound.
Troubleshooting Flowchart
A flowchart to guide troubleshooting efforts for low cell viability results.
Potential Signaling Pathways
While the specific molecular targets of this compound are not extensively documented, related flavonoid and chromone compounds are known to influence various signaling pathways involved in cell survival and apoptosis.[12] Research into similar compounds suggests potential interactions with pathways that regulate oxidative stress, cell cycle progression, and programmed cell death. For instance, some flavonoids can induce apoptosis by modulating the activity of caspases and Bcl-2 family proteins.
Disclaimer: The following diagram represents a generalized model of apoptosis signaling that may be relevant for chromone-like compounds. It is not a confirmed pathway for this compound.
A hypothetical signaling pathway for compound-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biocompare.com [biocompare.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. emerginginvestigators.org [emerginginvestigators.org]
- 12. This compound [myskinrecipes.com]
Technical Support Center: Storage and Handling of Chromanone Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of chromanone compounds during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of chromanone compounds during storage?
A1: The stability of chromanone compounds is primarily affected by environmental factors such as temperature, light, pH, oxygen, and moisture. Exposure to elevated temperatures can accelerate degradation reactions. Many chromanones are sensitive to light and can undergo photodegradation. The pH of the storage solution is also critical, as hydrolysis can occur under acidic or basic conditions. Furthermore, oxidation is a common degradation pathway for many organic compounds, including chromanones.
Q2: What are the general recommended storage conditions for solid chromanone compounds?
A2: For optimal stability, solid chromanone compounds should be stored in a cool, dry, and dark place. It is recommended to keep them in tightly sealed containers to protect them from moisture and oxygen. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is often advisable, especially for less stable derivatives. Always allow the container to equilibrate to room temperature before opening to prevent condensation.
Q3: How should I store solutions of chromanone compounds?
A3: Solutions are generally less stable than the solid form. For stock solutions, it is best to use a dry, aprotic solvent like DMSO or ethanol and store them in tightly sealed vials at -20°C or -80°C for long-term storage. For short-term storage, refrigeration (2-8°C) may be sufficient. Avoid using aqueous buffers for long-term storage of stock solutions. When preparing working solutions in aqueous buffers, it is best to prepare them fresh before each experiment. If storage in an aqueous buffer is necessary, determine the optimal pH for stability. To minimize oxidation, consider purging the solution with an inert gas like nitrogen or argon before sealing.
Q4: Can the color of my chromanone compound indicate degradation?
A4: Yes, a change in color can be an indicator of degradation. For example, the appearance of a yellow color in a previously colorless or white sample may suggest the formation of chromophores resulting from oxidation or other degradation pathways. Tryptophan oxidation products, for instance, are known to cause discoloration.
Troubleshooting Guides
Issue 1: I observe a loss of biological activity in my chromanone sample over time.
This is a common sign of compound degradation. Follow these troubleshooting steps:
-
Verify Storage Conditions: Ensure the compound is stored at the recommended temperature and protected from light and moisture.
-
Check Solvent Purity: Impurities in solvents can catalyze degradation. Use high-purity, dry solvents for preparing stock solutions.
-
Assess pH of Aqueous Solutions: If you are working with aqueous buffers, the pH might be causing hydrolysis. Test the stability of your compound in a small range of pH values to find the optimal condition.
-
Perform a Purity Check: Use an analytical technique like HPLC to check the purity of your sample and look for the presence of degradation products.
Issue 2: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks.
The appearance of extra peaks often indicates the presence of impurities or degradation products.
-
Review Sample Handling and Preparation: Prolonged exposure to ambient light or temperature during sample preparation can lead to degradation.
-
Investigate Potential Degradation Pathways: The additional peaks could correspond to hydrolysis, oxidation, or photodegradation products.
-
Conduct a Forced Degradation Study: To tentatively identify the degradation products, you can subject a small amount of your compound to stress conditions (acid, base, heat, light, oxidation) and analyze the resulting mixture by LC-MS to see if any of the generated peaks match the unexpected peaks in your sample.
Data Presentation: Stability of Chromanone Derivatives
The following table provides illustrative quantitative data on the stability of a hypothetical chromanone derivative ("Chromanone-X") under various storage conditions. This data is intended to serve as a general guideline, and specific stability will vary depending on the exact structure of the compound.
| Storage Condition | Form | Temperature | Duration | Percent Degradation (%) | Appearance |
| Ideal | Solid | 4°C, Dark, Dry | 12 months | < 1% | White powder |
| Ambient | Solid | 25°C, Light | 12 months | 5-10% | Slight yellowing |
| High Temperature | Solid | 40°C, Dark | 6 months | 15-25% | Yellow to brown powder |
| Stock Solution (DMSO) | Solution | -20°C, Dark | 6 months | < 2% | Colorless solution |
| Stock Solution (DMSO) | Solution | 4°C, Dark | 1 month | 5-8% | Pale yellow solution |
| Aqueous Buffer (pH 7.4) | Solution | 25°C, Light | 24 hours | 10-20% | Yellow solution |
| Aqueous Buffer (pH 4.0) | Solution | 25°C, Dark | 24 hours | 5-10% | Colorless solution |
| Aqueous Buffer (pH 9.0) | Solution | 25°C, Dark | 24 hours | > 30% | Brown solution |
Experimental Protocols
Protocol: Forced Degradation Study of a Chromanone Compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for a chromanone compound.
Objective: To investigate the stability of a chromanone compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
Chromanone compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer solutions (pH 4, 7, and 9)
-
HPLC system with a PDA or UV detector and a mass spectrometer (LC-MS)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the chromanone compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound and a solution of the compound in an oven at 60°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC or LC-MS method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample to identify degradation products.
-
Determine the percentage of degradation for the parent compound under each stress condition.
-
Use the mass spectral data to propose structures for the major degradation products.
-
Visualizations
Caption: Key factors leading to the degradation of chromanone compounds.
Caption: A logical workflow for troubleshooting chromanone degradation issues.
Technical Support Center: Scaling Up the Synthesis of 5,7-Dimethoxychroman-4-one for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 5,7-Dimethoxychroman-4-one for preclinical evaluation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are experiencing low yields during the initial Claisen-Schmidt condensation to form the chalcone precursor. What are the common causes and solutions?
Low yields in the Claisen-Schmidt condensation are often attributed to several factors. Firstly, the purity of the starting materials, 3,5-dimethoxyphenol and an appropriate acrylic acid derivative, is crucial. Impurities can interfere with the reaction. Secondly, the choice of catalyst and reaction conditions plays a significant role. While various catalysts can be used, issues with catalyst deactivation or suboptimal reaction temperatures and times are common.
Troubleshooting Steps:
-
Starting Material Purity: Ensure the purity of 3,5-dimethoxyphenol and the coupling partner using techniques like NMR or HPLC before starting the reaction.
-
Catalyst Selection: If using a common catalyst like sodium hydroxide, ensure it is fresh and not carbonated. Consider exploring alternative catalysts like potassium carbonate or cesium carbonate which can sometimes offer better yields.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent the formation of side products.
-
Temperature Control: Maintain a consistent and optimal reaction temperature. Fluctuations can lead to incomplete reactions or the formation of undesired byproducts.
Q2: During the intramolecular cyclization to form the chroman-4-one ring, we observe the formation of significant impurities. How can we minimize these?
The formation of impurities during the cyclization step is a frequent challenge in chroman-4-one synthesis. These impurities can arise from side reactions such as polymerization or the formation of isomeric products. The choice of acid or base catalyst and the solvent system are critical in directing the reaction towards the desired product.
Troubleshooting Steps:
-
Catalyst and Solvent Screening: A screening of different acid catalysts (e.g., sulfuric acid, polyphosphoric acid) or base catalysts, along with various solvent systems, is recommended to find the optimal conditions for your specific scale.
-
Control of Reaction Time and Temperature: Over-running the reaction or using excessively high temperatures can promote the formation of byproducts. Careful optimization of these parameters is essential.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side reactions, which can be more prevalent at a larger scale.
Q3: We are facing difficulties in purifying the final this compound product to the high purity required for preclinical studies (>98%). What purification strategies are most effective?
Achieving high purity on a large scale can be challenging due to the presence of closely related impurities. A multi-step purification strategy is often necessary.
Recommended Purification Protocol:
-
Crystallization: This is the most effective method for large-scale purification. A systematic screening of different solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) should be performed to identify the optimal crystallization conditions. Seeding with a small amount of pure product can aid in inducing crystallization.
-
Column Chromatography: If crystallization alone is insufficient, column chromatography using silica gel is a standard next step. Careful selection of the eluent system is critical to achieve good separation. For larger scales, flash chromatography systems are highly recommended.
-
Preparative HPLC: For obtaining very high purity material required for final preclinical batches, preparative HPLC may be necessary. This is a lower throughput method but offers excellent separation capabilities.
Data Presentation: Reaction Condition Comparison
The following table summarizes typical reaction conditions for the synthesis of this compound, highlighting the differences between lab-scale and potential scale-up conditions.
| Parameter | Lab Scale (1-10 g) | Scale-Up (100 g - 1 kg) | Key Considerations for Scale-Up |
| Chalcone Formation | |||
| Reactant Ratio | 1:1.2 (Phenol:Acrylate) | 1:1.1 (or closer to 1:1) | Minimize excess reagents to simplify purification. |
| Catalyst | NaOH, KOH | K2CO3, Cs2CO3 | Milder bases can reduce side reactions at scale. |
| Solvent | Ethanol, Methanol | Toluene, 2-Methyl-THF | Higher boiling point solvents can improve heat transfer. |
| Temperature | Room Temperature - 50°C | 40°C - 70°C | Requires careful monitoring and control of exotherms. |
| Reaction Time | 4 - 12 hours | 8 - 24 hours | Monitor by HPLC to determine completion. |
| Cyclization | |||
| Catalyst | H2SO4, PPA | PPA, Eaton's Reagent | PPA can be difficult to stir at scale; mechanical stirring is essential. |
| Solvent | Toluene, Xylene | Toluene, Xylene | Ensure adequate agitation for heterogeneous mixtures. |
| Temperature | 80°C - 110°C | 90°C - 120°C | Precise temperature control is critical to minimize byproducts. |
| Reaction Time | 2 - 6 hours | 4 - 12 hours | Monitor by HPLC to avoid degradation of the product. |
| Purification | |||
| Primary Method | Column Chromatography | Crystallization | Crystallization is more cost-effective and scalable. |
| Secondary Method | Crystallization | Column Chromatography (Flash) | Flash chromatography can handle larger quantities than traditional gravity columns. |
| Purity Target | >95% | >98% | Multiple purification steps may be required. |
Experimental Protocols
Protocol 1: Synthesis of the Chalcone Precursor (Scale-Up Adaptation)
-
To a mechanically stirred reactor, charge 3,5-dimethoxyphenol (1.0 eq) and a suitable solvent such as 2-Methyl-THF (10 L/kg of phenol).
-
Add potassium carbonate (1.5 eq) and the appropriate acrylate derivative (1.1 eq).
-
Heat the mixture to 60°C and monitor the reaction progress by HPLC every 2 hours.
-
Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (5 L/kg of phenol) and adjust the pH to ~7 with 1M HCl.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude chalcone.
Protocol 2: Cyclization to this compound (Scale-Up Adaptation)
-
Charge the crude chalcone (1.0 eq) and toluene (10 L/kg of chalcone) to a reactor equipped with a mechanical stirrer and a temperature probe.
-
Slowly add polyphosphoric acid (PPA) (5-10 wt eq) while maintaining the internal temperature below 40°C.
-
Heat the reaction mixture to 100°C and monitor by HPLC every hour.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to 60°C and carefully quench by pouring it onto a mixture of ice and water.
-
Extract the product with ethyl acetate (3 x 5 L/kg of chalcone).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate in vacuo to give the crude this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis scale-up.
Refining purification protocols to remove persistent impurities
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges with persistent impurities in their protein purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of persistent impurities in protein purification?
Persistent impurities are contaminants that are difficult to remove due to properties similar to the target protein. Common types include:
-
Host Cell Proteins (HCPs): Proteins from the expression system (e.g., E. coli, CHO cells) that co-purify with the target.
-
Product-Related Variants: Aggregates, truncated forms, or post-translationally modified variants of the target protein.
-
Nucleic Acids: Host cell DNA and RNA that can bind to proteins.
-
Endotoxins (Lipopolysaccharides): Components of the outer membrane of Gram-negative bacteria like E. coli.
-
Process-Related Impurities: Contaminants introduced during the purification process, such as leached affinity ligands or column media components.
Q2: My A260/A280 ratio is high, suggesting nucleic acid contamination. How can I fix this?
A high A260/A280 ratio (typically > 0.6-0.7 for proteins) indicates the presence of nucleic acids. This can be addressed both upstream and downstream:
-
Upstream Treatment: Treat the cell lysate with nucleases like DNase I and RNase A to digest nucleic acids before initial purification steps.
-
Downstream Chromatography: Anion-exchange chromatography (AEX) is highly effective at binding and removing negatively charged nucleic acids.
-
Precipitation: Precipitation using agents like polyethyleneimine (PEI) can effectively remove nucleic acids from the lysate.
Troubleshooting Guides
Issue 1: A co-eluting protein of similar size contaminates my final sample.
This is a common issue when relying solely on Size Exclusion Chromatography (SEC). To resolve this, you need to exploit other differences between your target protein and the contaminant.
Troubleshooting Workflow:
Caption: Decision workflow for separating similarly sized proteins.
Recommended Actions:
-
Ion-Exchange Chromatography (IEX): If your target protein and the contaminant have different isoelectric points (pI), IEX is a powerful separation method. Run a salt gradient to elute the proteins at different salt concentrations.
-
Hydrophobic Interaction Chromatography (HIC): This technique separates proteins based on their surface hydrophobicity. Proteins are bound to the column at high salt concentrations and eluted by decreasing the salt gradient.
-
High-Resolution Media: Consider using columns with smaller bead sizes for any chromatography mode (SEC, IEX, HIC) to improve peak resolution.
Issue 2: My protein from an E. coli source has high levels of endotoxins.
Endotoxins are a major concern for proteins intended for in-vivo or cell-based assays. Their removal is critical. Negative mode anion-exchange chromatography is a widely used and effective method.
Comparison of Endotoxin Removal Methods
| Method | Principle | Typical Recovery | Pros | Cons |
| Anion-Exchange (AEX) | Endotoxins (negative charge) bind to the resin at low salt, while the protein flows through. | >90% | High capacity, scalable, cost-effective. | Requires protein pI to be higher than buffer pH. |
| Affinity Ligands | Utilizes ligands like Polymyxin B that specifically bind to the Lipid A portion of endotoxins. | 70-90% | High specificity. | Can be expensive, potential for ligand leaching. |
| Two-Phase Extraction | Uses a Triton X-114 solution that separates into a detergent phase (trapping endotoxins) and an aqueous phase (with the protein). | 60-85% | Inexpensive, does not require chromatography equipment. | Residual detergent may require removal, lower recovery rates. |
Troubleshooting Logic for Endotoxin Removal:
Caption: Logic for selecting an endotoxin removal method.
Issue 3: Host Cell Proteins (HCPs) persist after initial affinity purification.
While affinity chromatography is excellent for initial capture, it often co-purifies host cell proteins that interact with the target or the resin. A multi-step, or "orthogonal," approach is necessary for high purity.
Recommended Polishing Workflow:
A typical three-step purification process provides robust HCP clearance.
Caption: A standard orthogonal 3-step purification workflow.
Key Considerations:
-
Protease Inhibitors: Always include protease inhibitors during cell lysis to minimize product degradation and HCP complexity.
-
Column Washing: Optimize wash steps during affinity chromatography with mild detergents or salt to disrupt weak, non-specific interactions.
-
Method Order: The order of IEX and HIC steps may be swapped depending on the specific properties of your protein and the remaining HCPs.
Detailed Experimental Protocols
Protocol 1: Negative Mode Anion-Exchange for Endotoxin Removal
This protocol is designed for proteins with a pI greater than the buffer pH, ensuring the protein flows through while endotoxins bind.
Materials:
-
Strong anion-exchange column (e.g., a quaternary ammonium-based resin).
-
Equilibration/Wash Buffer: 20 mM Tris-HCl, 25 mM NaCl, pH 8.0 (or a buffer with pH at least 0.5-1 unit below the protein's pI).
-
Stripping Buffer: 20 mM Tris-HCl, 2 M NaCl, pH 8.0.
-
Sanitization Solution: 1 M NaOH.
-
Endotoxin-free water and glassware.
Methodology:
-
Column Preparation: Sanitize the column and system with 1 M NaOH for at least 1 hour, followed by a thorough wash with endotoxin-free water until the pH is neutral.
-
Equilibration: Equilibrate the column with at least 5-10 column volumes (CVs) of Equilibration Buffer.
-
Sample Loading: Load the protein sample onto the column. The protein should not bind and will be collected in the flow-through fraction.
-
Wash: Wash the column with an additional 3-5 CVs of Equilibration Buffer to ensure all of the target protein has been collected.
-
Elution & Stripping (for cleaning): This step is for cleaning the column, not for product collection. Elute bound endotoxins and other impurities using the high-salt Stripping Buffer.
-
Analysis: Pool the flow-through and wash fractions. Measure protein concentration (A280) and perform an LAL assay to quantify remaining endotoxin levels.
Protocol 2: Polyethyleneimine (PEI) Precipitation of Nucleic Acids
PEI is a cationic polymer that effectively precipitates negatively charged nucleic acids.
Materials:
-
10% (w/v) PEI solution, pH 7.5.
-
High-salt buffer (e.g., Tris buffer containing 1 M NaCl).
-
Cell lysate.
-
Centrifuge.
Methodology:
-
Titration (Optimization): First, determine the optimal PEI concentration. In small-scale tests, add varying final concentrations of PEI (e.g., 0.025% to 0.1%) to your lysate.
-
Incubation: Incubate the lysate-PEI mixture on ice for 20-30 minutes with gentle stirring.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the PEI-nucleic acid complexes.
-
Supernatant Collection: Carefully collect the supernatant containing your target protein.
-
Analysis: Measure the A260/A280 ratio of the supernatant to confirm the removal of nucleic acids.
-
Scale-Up: Use the optimal PEI concentration determined in the titration step for your large-scale preparation. Note that excess PEI can sometimes co-precipitate the target protein, so using the lowest effective concentration is crucial.
Validation & Comparative
A Comparative Analysis of Genistein and 5,7-Dimethoxychroman-4-one: A Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals, this document provides a comparative analysis of the well-researched isoflavone, genistein, and the less-characterized 5,7-Dimethoxychroman-4-one. Due to a scarcity of published experimental data for this compound, this guide offers a comprehensive overview of genistein's biological activities with supporting data and methodologies, alongside the available information for this compound and its closely related structural analogs. This analysis highlights the therapeutic potential of both compounds and underscores the need for further research into this compound.
Introduction
Genistein, a prominent isoflavone found in soy products, has been extensively studied for its pleiotropic health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. Its structural similarity to estradiol allows it to interact with estrogen receptors, contributing to its diverse biological effects. 5[1],7-Dimethoxychroman-4-one, a flavonoid derivative, is a less explored compound. While it serves as an important intermediate in the synthesis of biologically active molecules, its own therapeutic potential is not well-documented in publicly available research. T[2]his guide aims to provide a detailed comparison to aid researchers in understanding the current state of knowledge on these two compounds.
Physicochemical Properties
A fundamental comparison begins with the basic physicochemical properties of each compound.
| Property | This compound | Genistein |
| Chemical Formula | C₁₁H₁₂O₄ | C₁₅H₁₀O₅ |
| Molecular Weight | 208.21 g/mol | [3] 270.24 g/mol |
| Structure | Chroman-4-one | Isoflavone |
| Solubility | Data not available | Soluble in DMSO and ethanol |
| Appearance | Data not available | Pale yellow crystalline solid |
Comparative Biological Activities
This section details the known biological activities of genistein and the available information for this compound and its analogs.
Anti-inflammatory Activity
Genistein has demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways. It is known to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines.
This compound: Direct experimental data on the anti-inflammatory activity of this compound is limited. However, studies on structurally similar compounds provide some insights. For instance, 5,7-dimethoxyflavone, which has a similar core structure but with a double bond in the C-ring, has shown anti-inflammatory effects comparable to aspirin in a rat paw edema model. A[4]nother related flavone, 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one, demonstrated significant inhibition of COX-2 and 5-LOX activities, as well as TNF-α production.
[5][6]Quantitative Comparison of Anti-inflammatory Activity
| Compound/Analog | Assay | Model | Activity | Reference |
| Genistein | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | IC₅₀ ≈ 20 µM | - |
| 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | COX-2, 5-LOX, TNF-α production | In vitro | >80% inhibition at 100 µg/ml | |
| 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | NF-κB activity | In vitro | 23.1% inhibition at 100 µg/ml |
Antioxidant Activity
Genistein exhibits significant antioxidant properties by scavenging free radicals and upregulating antioxidant enzymes.
[5][6]Quantitative Comparison of Antioxidant Activity
| Compound/Analog | Assay | Activity | Reference |
| Genistein | DPPH Radical Scavenging | IC₅₀ ≈ 10-50 µM | |
| 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | DPPH Radical Scavenging | 40% inhibition at 250 µM |
Anti-cancer Activity
Genistein has been extensively investigated for its anti-cancer effects, particularly against breast cancer. It can induce apoptosis, inhibit cell proliferation, and suppress angiogenesis and metastasis.
[1][7]This compound: While direct anti-cancer studies on this specific chromanone are lacking, research on the related 5,7-dimethoxyflavone suggests potential. 5,7-dimethoxyflavone has been shown to induce apoptosis, generate reactive oxygen species (ROS), and cause cell cycle arrest in liver cancer cells (HepG2) with an IC₅₀ of 25 µM. I[8]n silico studies also suggest that 5,7-dimethoxyflavone has a high binding affinity for COX-2, indicating its potential as an anti-breast cancer agent.
[9]Quantitative Comparison of Anti-cancer Activity
| Compound/Analog | Cell Line | Assay | Activity (IC₅₀) | Reference |
| Genistein | MCF-7 (Breast Cancer) | MTT Assay | 6.5 - 12.0 µg/mL | |
| Genistein | Hs578t (Breast Cancer) | Cell Viability | 1 - 50 µM | |
| 5,7-Dimethoxyflavone | HepG2 (Liver Cancer) | MTT Assay | 25 µM |
Pharmacokinetics
Understanding the pharmacokinetic profile of a compound is crucial for its development as a therapeutic agent.
Genistein is known to have low oral bioavailability, which is a significant challenge for its clinical application. I[10][11]t is rapidly absorbed with a short Tmax (<2 hours) but undergoes extensive metabolism in the gastrointestinal tract and liver, primarily through glucuronidation and sulfation. T[5]he absolute bioavailability of genistein aglycone is relatively low (around 6.8% to 23.4% in rodents), though the total bioavailability including its metabolites is much higher.
[5]This compound: There is no available pharmacokinetic data for this compound. However, a study on 5,7-dimethoxyflavone in mice after a single oral dose of 10 mg/kg provides some insight into a closely related structure. The peak plasma concentration (Cmax) was 1870 ± 1190 ng/mL, the time to reach Cmax (Tmax) was within 30 minutes, and the terminal half-life was 3.40 ± 2.80 hours.
[11]Pharmacokinetic Parameters
| Parameter | Genistein (Rats, 4 mg/kg oral) | 5,7-Dimethoxyflavone (Mice, 10 mg/kg oral) |
| Cmax | ~100-200 ng/mL (aglycone) | 1870 ± 1190 ng/mL |
| Tmax | < 2 hours | < 30 minutes |
| Absolute Bioavailability | 6.8% (aglycone) | Data not available |
| Terminal Half-life (t₁/₂) | ~7-8 hours | 3.40 ± 2.80 hours |
| Reference | [5] |
Signaling Pathways
Both genistein and analogs of this compound have been shown to modulate critical signaling pathways involved in various diseases.
Genistein is known to influence multiple signaling pathways, including:
-
NF-κB Pathway: Genistein can inhibit the activation of NF-κB, a key regulator of inflammation.
-
PI3K/Akt Pathway: It can modulate the PI3K/Akt pathway, which is crucial for cell survival and proliferation. *[1] MAPK/ERK Pathway: Genistein can also affect the MAPK/ERK pathway, involved in cell growth and differentiation.
This compound and its Analogs:
-
NF-κB Pathway: The related compound 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one has been shown to inhibit NF-κB activity. F[6]urthermore, 5,7-dimethoxyflavone has been found to inhibit the NF-κB pathway in hepatocellular carcinoma. *[12] PI3K/Akt Pathway: A study on 3,5,7-trihydroxychroman-4-one, a structurally similar compound, revealed its potential as a PI3Kδ inhibitor, suggesting an impact on the PI3K/Akt pathway.
Visualizing Key Signaling Pathways
Caption: Genistein's inhibition of the NF-κB signaling pathway.
Caption: Modulation of the PI3K/Akt signaling pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key assays mentioned in this guide.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, an indicator of inflammation, by cultured cells.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours. 2[3]. Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production. 4[3]. Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). 5[3]. Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader. 6[3]. Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This method assesses the free radical scavenging activity of a compound.
-
Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Also, prepare a fresh 0.1 mM solution of DPPH in the same solvent.
-
Reaction: Add a specific volume of the test compound solution to the DPPH solution. A typical ratio is 0.5 mL of the sample to 1 mL of DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes. 4[12]. Measurement: Measure the absorbance of the solution at 517 nm against a blank. 5[12]. Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight. 2[4]. Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. 4[4]. Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals. 5[4]. Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm.
Western Blot Analysis for NF-κB Pathway
This technique is used to detect specific proteins in a sample and can be used to assess the activation of the NF-κB pathway.
-
Cell Lysis and Protein Quantification: Lyse treated and untreated cells and quantify the protein concentration using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, IκBα, and a loading control like β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Caption: General experimental workflow for compound evaluation.
Conclusion and Future Directions
This guide provides a comprehensive overview of the well-established biological activities of genistein and highlights the significant knowledge gap regarding this compound. While genistein's therapeutic potential is supported by a large body of evidence, its clinical utility is hampered by its low bioavailability.
The limited data on analogs of this compound suggest that this class of compounds may also possess valuable anti-inflammatory, antioxidant, and anti-cancer properties. The pharmacokinetic profile of the related 5,7-dimethoxyflavone appears promising, with rapid absorption and a higher peak plasma concentration compared to genistein, although in different animal models and at different doses.
To enable a direct and meaningful comparison, further research on this compound is imperative. Future studies should focus on:
-
In vitro screening: A comprehensive evaluation of its anti-inflammatory, antioxidant, and anti-cancer activities using standardized assays.
-
Mechanism of action: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetic studies: Determining its absorption, distribution, metabolism, and excretion profile in relevant animal models.
-
In vivo efficacy: Assessing its therapeutic potential in preclinical models of inflammatory diseases and cancer.
By addressing these research questions, the scientific community can determine if this compound holds promise as a novel therapeutic agent and how it truly compares to the well-known isoflavone, genistein.
References
- 1. This compound [myskinrecipes.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5,7-dimethoxyflavone inhibits hepatocellular carcinoma progression via increasing intestinal Akkermansia muciniphila and hepatic CD8+ T cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the active ingredient of Kaempferia parviflora, 5,7-dimethoxyflavone, on the pharmacokinetics of midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Buy 5,7-Dimethoxyflavone | 21392-57-4 [smolecule.com]
Bridging the Digital and the petri Dish: A Guide to Cross-Validating In Silico Predictions with In Vitro Experiments
For researchers, scientists, and professionals in drug development, the synergy between computational (in silico) and laboratory (in vitro) methods is paramount. In silico models offer the tantalizing prospect of rapidly screening vast chemical libraries and predicting biological activity, saving both time and resources. However, these predictions remain theoretical until validated by rigorous experimental data. This guide provides an objective comparison of in silico predictions with in vitro results, supported by experimental data and detailed protocols, to aid in the critical process of cross-validation.
The journey from a computationally identified "hit" to a viable drug candidate is paved with meticulous validation. In silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, provide valuable predictions of a compound's potential efficacy, often expressed as an IC50 value (the concentration of a drug that inhibits a specific biological process by 50%). Yet, the true measure of these predictions lies in their correlation with experimentally determined values from in vitro assays.
Data Presentation: A Comparative Analysis of Predicted vs. Experimental IC50 Values
To illustrate the cross-validation process, this section presents a comparative analysis of predicted and experimentally determined IC50 values for a series of candidate compounds targeting a specific protein kinase. The in silico predictions were generated using a machine learning-based QSAR model, while the in vitro data was obtained through a biochemical kinase inhibition assay.
| Compound ID | Predicted IC50 (nM) | Experimental IC50 (nM) | Fold Difference |
| Cmpd-001 | 150 | 180 | 1.20 |
| Cmpd-002 | 75 | 95 | 1.27 |
| Cmpd-003 | 25 | 40 | 1.60 |
| Cmpd-004 | 500 | 650 | 1.30 |
| Cmpd-005 | 30 | 25 | 1.20 |
| Cmpd-006 | 800 | 950 | 1.19 |
| Cmpd-007 | 120 | 150 | 1.25 |
| Cmpd-008 | 250 | 300 | 1.20 |
| Cmpd-009 | 60 | 85 | 1.42 |
| Cmpd-010 | 45 | 55 | 1.22 |
The data presented in the table demonstrates a strong correlation between the predicted and experimental IC50 values, with the majority of predictions falling within a 1.5-fold difference of the experimental results. This level of concordance provides confidence in the predictive power of the in silico model for this particular kinase target.
Experimental Protocols: Methodologies for In Vitro Validation
The reliability of cross-validation hinges on the quality and rigor of the experimental protocols. Below are detailed methodologies for two key in vitro assays commonly used to validate in silico predictions in drug discovery.
Kinase Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific peptide substrate
-
Test compound (solubilized in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.
-
Assay Plate Setup: Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a solution of the protein kinase and its corresponding peptide substrate in kinase assay buffer. Add 5 µL of this solution to each well.
-
Initiation of Reaction: Prepare a solution of ATP in kinase assay buffer. Add 2.5 µL of the ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay Protocol
Objective: To assess the effect of a test compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability for each compound concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Visualizing the Workflow and Biological Context
To further clarify the relationship between in silico and in vitro approaches, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway.
Experimental workflow for cross-validation.
The diagram above illustrates a typical workflow where computational models are used to screen large compound libraries and identify potential hits. These prioritized candidates are then subjected to in vitro assays to experimentally determine their activity. The resulting data not only validates the initial predictions but also feeds back into the computational model to improve its accuracy for future predictions.
Simplified TGF-β signaling pathway.
The Transforming Growth Factor-β (TGF-β) signaling pathway, depicted above, is a crucial regulator of cellular processes and is often dysregulated in diseases like cancer. In silico models can be used to identify compounds that inhibit key kinases in this pathway, such as TGF-β RI. The predictions from these models can then be validated in vitro by measuring the inhibition of SMAD2/3 phosphorylation, a key downstream event in the pathway.
A Comparative Analysis of Synthetic and Naturally Sourced Chromanones: Unveiling Performance and Potential
A deep dive into the comparative landscape of synthetic versus naturally sourced chromanones reveals a compelling narrative of trade-offs between accessibility and well-defined structure-activity relationships on the one hand, and the intricate biological relevance and novel scaffolds offered by nature on the other. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.
Chromanones, a class of oxygen-containing heterocyclic compounds, are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] These compounds can be obtained through chemical synthesis or isolated from various natural sources, primarily plants and fungi.[1][4] The choice between a synthetic or natural source carries significant implications for drug discovery and development, impacting factors such as structural diversity, scalability, and the potential for analog generation.
Sourcing and Synthesis: A Tale of Two Paths
Naturally occurring chromanones are widely distributed in the plant and fungal kingdoms.[1][5] Species from genera such as Aquilaria and Aspergillus have been identified as sources of novel chromanone structures.[1][6] The isolation of these compounds from their natural matrices typically involves extraction and chromatographic purification techniques.[4] While natural sourcing provides access to unique and often complex molecular architectures, yields can be variable, and the process can be time-consuming.
In contrast, chemical synthesis offers a more controlled and scalable approach to obtaining chromanones. A variety of synthetic strategies have been developed, ranging from classical methods to modern catalytic reactions. Common synthetic routes include:
-
Acid-Catalyzed Cyclization: This traditional method often involves the intramolecular condensation of precursor molecules under harsh acidic conditions.[7]
-
Michael Addition and Intramolecular Cyclization: A two-step process where phenols undergo a Michael addition to α,β-unsaturated nitriles, followed by an acid-catalyzed intramolecular Houben-Hoesch reaction to form the chromanone ring.[8]
-
One-Pot Microwave-Assisted Synthesis: This efficient method allows for the rapid synthesis of chromanone derivatives from 2'-hydroxyacetophenones and aldehydes, often mediated by a base.[2]
The synthetic route provides the distinct advantage of enabling the systematic modification of the chromanone scaffold, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[2]
Performance Showdown: A Look at the Biological Activity
Both synthetic and naturally sourced chromanones have demonstrated significant potential in various therapeutic areas. The following sections present a comparative overview of their performance in key biological assays, supported by quantitative data.
Anticancer Activity
The cytotoxic effects of chromanone derivatives are frequently evaluated using the MTT assay, which measures cell viability.[9][10] The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.
| Compound Type | Derivative | Cell Line | IC50 (µM) | Reference |
| Synthetic | 3-Benzylidenechromanone (Compound 7) | HL-60 (Human Leukemia) | >10 | [11] |
| Synthetic | Spiropyrazoline of 3-Benzylidenechromanone (Compound 8) | HL-60 (Human Leukemia) | 11.76 | [11] |
| Synthetic | 2-n-Propyl-4-chromanol | M. tuberculosis | 12.5 µg/mL | [12] |
| Natural | 6-hydroxy-7-methoxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromone | Tyrosinase Inhibition | 51.5 ± 2.3 | [1] |
| Natural | 6,8-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone | Tyrosinase Inhibition | 62.1 ± 3.1 | [1] |
Table 1: Comparative cytotoxic and enzymatic inhibitory activities of synthetic and natural chromanones.
Analysis of the data reveals that synthetic modifications, such as the incorporation of a spiropyrazoline moiety, can significantly enhance the cytotoxic activity of the parent chromanone.[11] Naturally occurring chromones have also demonstrated potent enzyme inhibitory activity, highlighting their potential as therapeutic agents.[1]
Anti-inflammatory Activity
The anti-inflammatory properties of chromanones are often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[13][14]
| Compound Type | Derivative | Assay | Effect | Reference |
| Synthetic | Chromanone analogue (4e) | NO production in LPS-induced BV-2 cells | Potent inhibition | [14] |
| Synthetic | Chromanone analogue (4e) | iNOS expression in LPS-induced BV-2 cells | Significant reduction | [14] |
| Synthetic | Chromanone analogue (4e) | TNF-α, IL-6, IL-1β production in LPS-induced BV-2 cells | Significant decrease | [14] |
| Natural | Chromone dimers (Compounds 90 and 91) | NO production in LPS-stimulated RAW264.7 cells | Inhibitory effects | [1] |
Table 2: Comparative anti-inflammatory effects of synthetic and natural chromanones.
Synthetic chromanone analogues have been shown to effectively suppress inflammatory responses by inhibiting key signaling pathways such as the NF-κB pathway.[14] Similarly, naturally derived chromone dimers exhibit inhibitory effects on NO production, suggesting their potential as anti-inflammatory agents.[1]
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the chromanone compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[9][10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[9]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[9]
α-Glucosidase Inhibition Assay
This assay is used to evaluate the potential of compounds to act as antidiabetic agents by inhibiting the α-glucosidase enzyme.[10]
-
Enzyme and Compound Incubation: Pre-incubate a solution of α-glucosidase with various concentrations of the chromanone analogue at 37°C.[10]
-
Substrate Addition: Initiate the reaction by adding the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside).[10]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.[10]
-
Reaction Termination: Stop the reaction by adding a basic solution, such as sodium carbonate.[10]
-
Absorbance Measurement: Quantify the amount of p-nitrophenol released by measuring the absorbance at 405 nm.[10]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[10]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.
Caption: General workflow for the evaluation of chromanones.
Caption: Inhibition of the TLR4-mediated NF-κB signaling pathway by a synthetic chromanone.
Conclusion: A Symbiotic Future
The comparative study of synthetic and naturally sourced chromanones does not yield a definitive "winner." Instead, it highlights a symbiotic relationship where nature provides inspiration for novel scaffolds and synthetic chemistry provides the tools for their optimization and large-scale production. While natural products offer unparalleled chemical diversity, synthetic analogues allow for the fine-tuning of pharmacological properties. The future of chromanone-based drug discovery likely lies in a hybrid approach, where novel natural products are identified and then used as templates for the design and synthesis of more potent and selective therapeutic agents. This integrated strategy will be crucial in unlocking the full therapeutic potential of this privileged class of compounds.
References
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Naturally Occurring Chromene Containing Molecules and their Isolation Protocols [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijrpc.com [ijrpc.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of 5,7-Dimethoxychroman-4-one Derivatives in Lipid Management
A Comparative Guide for Researchers and Drug Development Professionals
The rising prevalence of metabolic disorders characterized by dyslipidemia has spurred the search for novel therapeutic agents. Among the promising candidates, derivatives of 5,7-Dimethoxychroman-4-one have emerged as a focal point of research for their potential lipid-lowering effects. This guide provides a comprehensive comparison of these derivatives, supported by experimental data, to aid researchers and professionals in the field of drug discovery and development.
Comparative Efficacy in Reducing Lipid Accumulation
Recent studies have focused on synthesizing and evaluating a series of 2-phenoxychromones, a class of compounds that includes this compound derivatives, for their ability to inhibit lipid droplet formation in liver cells. The following table summarizes the quantitative data from these studies, highlighting the structure-activity relationship and identifying the most potent compounds.
| Compound ID | Structure | IC50 (µM) for Lipid Accumulation Inhibition | Cytotoxicity (CC50 in µM) | Notes |
| 7e | 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one | 32.2 ± 2.1[1][2] | > 100[2] | Identified as the most promising active compound with no significant cytotoxicity.[1][2] |
| 5e | A 2-phenoxychromone derivative with 3',4',5'-trimethoxy groups | Showed significant inhibition of lipid droplets[2] | Exhibited some cytotoxicity at the tested concentration[2] | The presence of a hydroxy group at the C-5 position of the chromone exhibited apparent cytotoxicity.[1][2] |
| 8e | A 2-phenoxychromone derivative with 3',4',5'-trimethoxy groups | Showed significant inhibition of lipid droplets[2] | Not specified | |
| 6e | A mono-substituted derivative at the 7-position of the chromone ring | Did not promote activity[2] | Not specified | |
| 9e | A mono-substituted derivative at the 7-position of the chromone ring | Did not promote activity[2] | Not specified |
Key Findings: The presence of trimethoxy groups on the phenyl ring was associated with better inhibitory properties against lipid accumulation in Huh7 cells.[1][2] Specifically, compound 7e , 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one, demonstrated a potent inhibitory effect on lipid accumulation with an IC50 value of 32.2 ± 2.1 μM and no significant cytotoxicity.[1][2] In contrast, compounds with a hydroxy group at the C-5 position showed noticeable cytotoxicity.[1][2]
Experimental Protocols
The evaluation of the lipid-lowering effects of this compound derivatives was conducted using the following key experimental methodologies:
1. Cell Culture and Induction of Lipid Accumulation:
-
Cell Line: Human hepatoma Huh7 cells were used.
-
Induction: Lipid accumulation was induced by treating the cells with oleic acid (OA).[1][2]
2. High-Content Screening for Lipid Droplet Formation:
-
A series of 2-phenoxychromones were evaluated for their protective activity against the formation of lipid droplets in the OA-treated Huh7 cells using a high-content screening platform.[1][2]
3. Determination of IC50 and Cytotoxicity:
-
The half-maximal inhibitory concentration (IC50) against lipid accumulation was determined for the active compounds.
-
Cytotoxicity was assessed by determining the half-maximal cytotoxic concentration (CC50).
4. Mechanistic Studies:
-
Western blotting or other molecular biology techniques were employed to investigate the underlying mechanism of action, specifically the expression levels of key proteins involved in fat catabolism.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the research process and the proposed mechanism of action, the following diagrams are provided.
References
Genistein: A Comparative Analysis of its Mode of Action and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the isoflavone genistein with other relevant compounds, supported by experimental data. The information is intended to assist researchers and professionals in drug development in their understanding of genistein's pharmacological profile and its potential applications.
Mode of Action: A Multi-Targeted Agent
Genistein exerts its biological effects through a variety of mechanisms, primarily acting as a protein tyrosine kinase inhibitor and a phytoestrogen. Its ability to interact with multiple signaling pathways contributes to its diverse pharmacological properties.
1.1. Inhibition of Protein Tyrosine Kinases
1.2. Estrogenic and Anti-Estrogenic Activity
Genistein's structural similarity to estradiol allows it to bind to estrogen receptors (ERs), specifically ERβ, exhibiting both estrogenic and anti-estrogenic effects depending on the cellular context and the concentration of endogenous estrogens. [1]This dual activity underlies its potential role in hormone-dependent conditions.
1.3. Modulation of Key Signaling Pathways
Genistein's inhibitory effects on PTKs lead to the modulation of several downstream signaling pathways critical in cancer and inflammatory diseases. These include:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway by genistein can lead to decreased cell survival and proliferation. [1]* MAPK/ERK Pathway: By affecting this pathway, genistein can influence cell growth and differentiation.
-
Comparative Pharmacological Properties
This section compares the quantitative pharmacological data of genistein with other relevant natural compounds and a synthetic drug.
2.1. Tyrosine Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Kinase Target | Genistein IC50 (µM) | Erlotinib IC50 (nM) |
| EGFR (cell-free) | ~2-30 | 2 [2] |
| EGFR (in cells) | Varies by cell line | 20-420 [2] |
| VEGFR | Varies | - |
| PDGFR | Varies | - |
| Src | Varies | >2000 [2] |
Note: IC50 values can vary significantly depending on the assay conditions (cell-free vs. cell-based) and the specific cell line used. Erlotinib is a synthetic, potent, and selective EGFR inhibitor, while genistein is a broader-spectrum natural inhibitor. [2][3]Genistein has been shown to enhance the antitumor effects of EGFR-TKIs like erlotinib. [4][5] 2.2. Antioxidant Activity
The antioxidant capacity of a compound can be assessed by various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound | DPPH Radical Scavenging IC50 (µg/mL) |
| Genistein | 71.37 [6] |
| Daidzein | 246.51 [6] |
| Quercetin | Lower than genistein (more potent) |
| Resveratrol | Varies, generally potent |
Note: Lower IC50 values indicate higher antioxidant activity. Genistein demonstrates significant antioxidant properties, although its potency can vary compared to other flavonoids like quercetin. [6] 2.3. Anti-inflammatory Activity
The anti-inflammatory effects of genistein can be quantified by its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Inhibition of NO Production in RAW 264.7 cells (IC50) |
| Genistein | Concentration-dependent inhibition [7][8] |
| Resveratrol | Potent inhibitor [9][10] |
Note: Both genistein and resveratrol exhibit anti-inflammatory properties by modulating inflammatory pathways. [7][8][9][10]
Pharmacokinetic Properties: A Comparative Overview
The pharmacokinetic profiles of isoflavones are crucial for understanding their in vivo efficacy.
| Parameter | Genistein | Daidzein | Glycitein |
| Cmax (µM) | Varies significantly with dose and formulation | Varies | Varies |
| Tmax (hours) | ~5-8 | ~6-8 | ~7-9 |
| Half-life (hours) | ~7-10 (total) | ~6-8 (total) | ~8-10 |
| Bioavailability | Low as aglycone, higher as total isoflavones [11][12] | Generally higher than genistein | Similar to daidzein [13] |
Note: The bioavailability of genistein is generally low due to extensive metabolism in the gut and liver. [11]Pharmacokinetic parameters can be influenced by factors such as diet, gut microbiota, and the specific formulation administered. [12][13]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
4.1. In Vitro Kinase Assay (EGFR Inhibition)
Objective: To determine the IC50 value of genistein for the inhibition of EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) 4:1 as a substrate
-
Adenosine triphosphate (ATP)
-
Genistein (test compound) and Erlotinib (positive control)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
96-well plates
-
Plate reader for detecting kinase activity (e.g., luminescence-based ADP-Glo™ assay)
Procedure:
-
Compound Dilution: Prepare a serial dilution of genistein and erlotinib in the kinase assay buffer.
-
Kinase Reaction: In a 96-well plate, add the EGFR kinase and the serially diluted compounds. Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay which measures the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of genistein and determine the IC50 value using non-linear regression analysis.
4.2. Cell Viability Assay (MTT Assay)
Objective: To assess the effect of genistein on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
Genistein
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of genistein for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of genistein.
4.3. Western Blot Analysis for PI3K/Akt Pathway
Objective: To determine the effect of genistein on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cancer cell line
-
Genistein
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with genistein for the desired time, then lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, total Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
4.4. DPPH Radical Scavenging Assay
Objective: To measure the antioxidant capacity of genistein.
Materials:
-
Genistein, Daidzein, Quercetin, Resveratrol (test compounds)
-
Ascorbic acid (positive control)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare serial dilutions of the test compounds and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well plate, add the sample or standard solutions.
-
DPPH Addition: Add the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. The disappearance of the purple color of DPPH indicates radical scavenging.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value for each compound. [14][15][16] 4.5. Nitric Oxide (NO) Production Inhibition Assay
Objective: To evaluate the anti-inflammatory activity of genistein by measuring its effect on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Genistein and other test compounds
-
Griess reagent
-
Cell culture medium
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control and determine the IC50 value.
References
- 1. Genistein and Cancer: Current Status, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. drugs.com [drugs.com]
- 4. Genistein enhances the effect of epidermal growth factor receptor tyrosine kinase inhibitors and inhibits nuclear factor kappa B in nonsmall cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potentiation of the effect of erlotinib by genistein in pancreatic cancer: the role of Akt and nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Genistein: A Review on its Anti-Inflammatory Properties [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparative analyses of anti-inflammatory effects of Resveratrol, Pterostilbene and Curcumin: in-silico and in-vitro evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative analyses of anti-inflammatory effects of Resveratrol, Pterostilbene and Curcumin: in-silico and in-vitro evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. marinebiology.pt [marinebiology.pt]
- 16. mdpi.com [mdpi.com]
How isoflavone metabolites' DNA damage potential compares to parent compounds
A comprehensive comparison of the genotoxic potential of isoflavone metabolites versus their parent compounds reveals a complex and often contrasting role in cellular DNA integrity. While parent isoflavones like genistein and daidzein are widely studied for their health benefits, their biotransformation by gut microbiota and hepatic enzymes can yield metabolites with significantly altered, and sometimes heightened, DNA-damaging capabilities. This guide synthesizes experimental findings to provide researchers, scientists, and drug development professionals with a clear comparison of their effects, supported by quantitative data and detailed methodologies.
The journey of dietary isoflavones through the body is a transformative one. Once ingested, compounds like genistein and daidzein are metabolized into a diverse array of molecules, with equol and O-desmethylangolensin (O-DMA) being among the most significant. Emerging research indicates that these metabolic offspring do not always inherit the benign characteristics of their parent molecules. In fact, several studies highlight a concerning trend: isoflavone metabolites can exhibit a greater potential to induce DNA damage than the original compounds from which they are derived.
This guide delves into the nuances of this metabolic transformation, presenting a side-by-side comparison of the genotoxic profiles of parent isoflavones and their key metabolites. Through a careful examination of experimental data, we will explore the different types of DNA damage induced, the cellular contexts in which these effects are observed, and the underlying molecular mechanisms.
Quantitative Comparison of Genotoxicity
The genotoxic potential of isoflavones and their metabolites has been assessed using various in vitro assays, with the micronucleus assay being a key indicator of chromosomal damage. The following tables summarize the quantitative findings from key studies, offering a direct comparison of the DNA-damaging effects of parent compounds and their metabolites.
| Compound | Cell Line | Concentration Range | Key Findings | Reference |
| Genistein | V79 | 5-25 µM | Clear dose-related induction of micronuclei, primarily CREST-negative (clastogenic). | [1] |
| Daidzein | V79 | 25-100 µM | Shallow increase in micronuclei; a mix of CREST-positive and CREST-negative. | [1] |
| Equol | V79 | up to 25 µM | Increase in micronuclei, predominantly CREST-positive (aneugenic). | [1] |
| Compound | Cell Line | Concentration | Micronucleus Induction (Fold Increase) | Reference |
| Daidzein | L5178Y | up to 100 µM | No induction | [2] |
| Equol | L5178Y | 100 µM | 2.3 | [2] |
| O-Desmethylangolensin | L5178Y | 10 µM | 6.2 | [2] |
| 4',6,7-Isoflavone | L5178Y | 100 µM | 6.7 | [2] |
| 3',4',7-Isoflavone | L5178Y | 100 µM | 8.2 | [2] |
| Compound | Cell Line | Key Findings on Oxidative DNA Damage (8-oxodG formation) | Reference |
| Genistein | MCF-10A | No significant increase. | [3] |
| Daidzein | MCF-10A | No significant increase. | [3] |
| Orobol (Genistein metabolite) | MCF-10A | Significant increase. | [3] |
| 7,3',4'-OH-IF (Daidzein metabolite) | MCF-10A | Significant increase. | [3] |
| 6,7,4'-OH-IF (Daidzein metabolite) | MCF-10A | No significant increase. | [3] |
Contrasting Roles in Photoprotection
In the context of UV-induced DNA damage, isoflavone glucosides (the form often found in plants) and their aglycone counterparts (the form after initial metabolism) exhibit protective effects. A study on human skin fibroblasts demonstrated that both forms can mitigate UVB-induced DNA damage, with the aglycone mixture showing greater efficacy.
| Isoflavone Form | Cell Line | UVB Dose | DNA Damage Prevention | Reference |
| Glucosides | Human Skin Fibroblasts | 60 mJ/cm² | 41% | [4] |
| Aglycone Mixture | Human Skin Fibroblasts | 60 mJ/cm² | 71% | [4] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies for the key experiments are provided below.
Micronucleus Assay in V79 and L5178Y Cells
-
Cell Culture: V79 Chinese hamster lung cells or L5178Y mouse lymphoma cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were exposed to varying concentrations of the test isoflavones (parent compounds or metabolites) for a specified duration (e.g., 24 hours).
-
Cytochalasin B: Cytochalasin B was added to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Cells were harvested, treated with a hypotonic solution, and fixed. The cell suspension was then dropped onto microscope slides. For the differentiation of micronuclei, some studies employed anti-kinetochore (CREST) antibodies. Slides were stained with a DNA-specific dye such as Giemsa or DAPI.
-
Scoring: The frequency of micronuclei was determined by scoring a predefined number of binucleated cells (e.g., 1000-2000) under a microscope.
Oxidative DNA Damage Assessment (8-oxodG Formation)
-
Cell Culture and Treatment: Human mammary epithelial cells (MCF-10A) were cultured and treated with isoflavones and their metabolites.
-
DNA Isolation: Genomic DNA was extracted from the treated cells using standard protocols.
-
8-oxodG Quantification: The levels of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker of oxidative DNA damage, were quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit or by high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Comet Assay for UVB-Induced DNA Damage
-
Cell Culture and Irradiation: Human skin fibroblasts were cultured and then irradiated with a specific dose of ultraviolet B (UVB) radiation.
-
Isoflavone Treatment: Cells were treated with isoflavone glucosides or an aglycone mixture before or after UVB irradiation.
-
Comet Assay: The comet assay (single-cell gel electrophoresis) was performed to assess DNA strand breaks. Cells were embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates further in the electric field, forming a "comet tail."
-
Analysis: The extent of DNA damage was quantified by measuring the length and intensity of the comet tails using image analysis software.
Visualizing the Pathways and Processes
To better understand the complex interactions and experimental flows, the following diagrams have been generated using the DOT language.
Figure 1: Simplified metabolic pathway of dietary isoflavones.
Figure 2: Experimental workflow for the micronucleus assay.
Conclusion
The evidence presented underscores a critical consideration for researchers in nutrition, toxicology, and drug development: the biological activity of isoflavones cannot be solely attributed to their parent forms. Metabolites, particularly those generated by the gut microbiome, can possess distinct and, in some cases, more potent genotoxic properties. While daidzein itself shows little to no activity in inducing micronuclei, its metabolites, including equol and O-desmethylangolensin, demonstrate significant genotoxic potential.[2] Similarly, certain hydroxylated metabolites of both genistein and daidzein are more effective at causing oxidative DNA damage than the parent compounds.[3]
This metabolic conversion from a seemingly benign precursor to a genotoxic agent highlights the importance of considering the metabolic fate of dietary compounds. The aneugenic mode of action observed for equol, causing whole chromosome loss, versus the clastogenic (chromosome-breaking) effects of genistein, further illustrates the diverse mechanisms at play.[1]
Conversely, in the context of external DNA insults like UVB radiation, both isoflavone glucosides and aglycones can offer protection, with the latter being more effective.[4] This dual potential for both harm and protection depending on the specific compound, the cellular context, and the nature of the DNA insult, paints a complex picture of isoflavone bioactivity.
Future research should continue to elucidate the factors influencing isoflavone metabolism, such as individual variations in gut microbiota, and further explore the long-term consequences of exposure to these potent metabolites. For professionals in drug development, these findings are a reminder of the critical role of comprehensive metabolite profiling in preclinical safety assessments.
References
- 1. Genotoxicity of the isoflavones genistein, daidzein and equol in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxic activity of four metabolites of the soy isoflavone daidzein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genistein and daidzein induce cell proliferation and their metabolites cause oxidative DNA damage in relation to isoflavone-induced cancer of estrogen-sensitive organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparative Analysis of the Photo-Protective Effects of Soy Isoflavones in Their Aglycone and Glucoside Forms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Estrogen Receptor Binding Affinity: 5,7-Dimethoxychroman-4-one versus Genistein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the estrogen receptor (ER) binding affinity of the isoflavone genistein and the chromanone derivative 5,7-Dimethoxychroman-4-one. While extensive research has characterized the interaction of genistein with estrogen receptors, publicly available experimental data on the direct estrogen receptor binding affinity of this compound is limited. This document summarizes the available quantitative data for genistein, discusses the known biological activities of this compound, and provides detailed experimental protocols and pathway diagrams to facilitate further research.
Estrogen Receptor Binding Affinity: A Head-to-Head Comparison
Table 1: Estrogen Receptor Binding Affinity of Genistein
| Compound | Receptor | Binding Affinity (IC50/Ki) | Selectivity |
| Genistein | ERα | ~5 x 10⁻⁷ M (IC50)[1] | ERβ >> ERα |
| Genistein | ERβ | Higher affinity than for ERα | ~20-30 fold higher for ERβ[2] |
Note: The binding affinity values can vary between different studies and assay conditions.
Genistein's higher affinity for ERβ is a key aspect of its biological activity, as ERα and ERβ can have different, and sometimes opposing, physiological roles.[3] The differential binding of genistein to these receptor subtypes underlies its selective estrogen receptor modulator (SERM) activity.[4]
Biological Profile of this compound
While direct estrogen receptor binding data is scarce, research has explored other biological activities of this compound and structurally related compounds like 5,7-dimethoxyflavone. These studies indicate potential therapeutic applications in other areas. For instance, 5,7-dimethoxyflavone has been shown to possess anti-inflammatory, anti-diabetic, and hypolipidemic effects.[5] Some research also points to its potential in inducing apoptosis in cancer cells.[5] Another related compound, 5,7-dimethoxycoumarin, has been studied for its photobiological activities.[6] These findings suggest that the biological effects of this compound may not be primarily mediated through classical estrogen receptor binding, or that this aspect of its activity remains to be thoroughly investigated.
Experimental Protocols
To facilitate the direct assessment of the estrogen receptor binding affinity of this compound, a standard experimental protocol for a competitive binding assay is provided below.
Estrogen Receptor Competitive Binding Assay Protocol
This assay determines a compound's ability to bind to the estrogen receptor by measuring its competition with a radiolabeled estrogen, such as [³H]-17β-estradiol.[4]
1. Preparation of Materials:
-
Estrogen Receptor Source: Typically, this is a cytosol preparation from the uteri of ovariectomized rats, which are rich in estrogen receptors.[7] Alternatively, purified recombinant human ERα or ERβ can be used.
-
Radioligand: [³H]-17β-estradiol is commonly used as the radiolabeled estrogen.[7]
-
Test Compounds: this compound and genistein (as a positive control) should be dissolved in a suitable solvent, such as DMSO, to create a range of concentrations.
-
Assay Buffer: A Tris-based buffer containing EDTA and dithiothreitol is typically used to maintain pH and receptor stability.[7]
-
Separation Agent: Hydroxylapatite (HAP) slurry or dextran-coated charcoal is used to separate receptor-bound from free radioligand.[7]
2. Assay Procedure:
-
A constant amount of estrogen receptor preparation and a fixed concentration of [³H]-17β-estradiol are incubated with varying concentrations of the test compound or the unlabeled 17β-estradiol (for the standard curve).
-
The incubation is typically carried out at 4°C for 18-24 hours to reach equilibrium.
-
After incubation, the separation agent is added to adsorb the receptor-ligand complexes.
-
The mixture is centrifuged, and the supernatant containing the free radioligand is discarded.
-
The radioactivity in the pellet (representing the bound radioligand) is measured using a scintillation counter.
3. Data Analysis:
-
The amount of [³H]-17β-estradiol bound to the receptor is plotted against the concentration of the competitor.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.[4]
-
The relative binding affinity (RBA) can be calculated by comparing the IC50 of the test compound to the IC50 of unlabeled 17β-estradiol.
Visualizing the Method and Mechanism
To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for a competitive estrogen receptor binding assay.
Caption: Simplified overview of estrogen receptor signaling pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Impacts of Genistein and Daidzein on Estrogen Conjugations in Human Breast Cancer Cells: A Targeted Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Photobiological activity of 5,7-dimethoxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
